PD-161570
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVMEJKNLUWFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416145 | |
| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192705-80-9 | |
| Record name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 161570 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192705-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PD-161570: A Technical Guide to its Mechanism of Action as a Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-161570 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), with a primary affinity for the Fibroblast Growth Factor Receptor 1 (FGF-1R).[1] It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] This multi-targeted profile allows this compound to modulate key cellular processes including proliferation, angiogenesis, and signaling, making it a valuable tool for cancer research and drug development. This guide provides an in-depth overview of its mechanism of action, supported by quantitative data, signaling pathway diagrams, and a summary of the experimental approaches used for its characterization.
Core Mechanism of Action
This compound functions as a small molecule inhibitor that competitively binds to the ATP-binding pocket of the kinase domain of its target receptors. This action prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary target of this compound is the FGF-1 receptor, a member of the FGFR family which plays a crucial role in normal development and cellular processes.[1] Dysregulation of FGFR signaling is implicated in various cancers.
In addition to its potent inhibition of FGFR1, this compound also targets other key tyrosine kinases involved in oncogenesis, including PDGFR, EGFR, and c-Src.[1] The inhibition of these pathways contributes to its anti-proliferative and anti-angiogenic effects.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and the inhibition constant (Ki) for its primary targets.
| Target | Parameter | Value | Reference |
| Human FGF-1 Receptor (FGFR1) | IC50 | 39.9 nM | [1][2] |
| Ki | 42 nM | [1][2] | |
| IC50 (Receptor Phosphorylation) | 622 nM | [1][2] | |
| PDGF Receptor (PDGFR) | IC50 | 262 nM - 310 nM | [1][2] |
| IC50 (PDGF-stimulated Autophosphorylation) | 450 nM | [1][2] | |
| EGF Receptor (EGFR) | IC50 | 240 nM - 3700 nM | [1][2] |
| c-Src Tyrosine Kinase | IC50 | 44 nM | [1][2] |
| PDGF-stimulated Vascular Smooth Muscle Cell (VSMC) Proliferation | IC50 (Day 8) | 0.3 µM | [1][2] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound disrupts key signaling cascades initiated by FGF, PDGF, and EGF. The following diagrams illustrate these pathways and a general workflow for assessing kinase inhibition.
Experimental Protocols
While detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available, the literature describes the general methodologies employed.
In Vitro Kinase Assays: The inhibitory activity of this compound against FGFR1, PDGFR, EGFR, and c-Src was likely determined using in vitro kinase assays. A general protocol for such an assay involves:
-
Preparation of Reagents: Recombinant human kinase domains of the target receptors are purified. A specific peptide substrate for the kinase is synthesized. ATP, often radiolabeled (e.g., γ-³²P-ATP), is used as the phosphate donor. This compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of this compound are incubated together in a suitable reaction buffer at an optimal temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved by methods such as filter binding assays, where the phosphorylated peptide binds to a filter membrane.
-
Quantification and Data Analysis: The amount of phosphorylated substrate is quantified, typically using a scintillation counter for radiolabeled assays. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays:
-
Receptor Phosphorylation Assays: To assess the inhibition of receptor autophosphorylation in a cellular context, cell lines overexpressing the target receptor (e.g., Sf9 insect cells overexpressing human FGF-1 receptor or A121 human ovarian carcinoma cells with constitutive FGFR1 phosphorylation) are used.[1][3]
-
Cells are treated with various concentrations of this compound.
-
For ligand-induced phosphorylation, cells are stimulated with the respective growth factor (e.g., PDGF).[1][2]
-
Cells are lysed, and the receptor of interest is immunoprecipitated.
-
The phosphorylation status of the receptor is determined by Western blotting using an anti-phosphotyrosine antibody.
-
The IC50 for the inhibition of receptor phosphorylation is calculated based on the densitometry of the Western blot bands.
-
-
Cell Proliferation Assays: The anti-proliferative effects of this compound are evaluated using cell lines whose growth is dependent on the targeted signaling pathways.
-
Cells, such as PDGF-stimulated vascular smooth muscle cells (VSMCs) or A121 ovarian carcinoma cells, are seeded in multi-well plates.[1][2][3]
-
The cells are treated with a range of this compound concentrations over several days.
-
Cell viability or proliferation is measured using assays such as MTT, XTT, or direct cell counting.
-
The IC50 for cell growth inhibition is determined from the dose-response curve.
-
-
Angiogenesis Assays: The inhibitory effect on angiogenesis is assessed using in vitro or in vivo models. The literature indicates that this compound can potently inhibit basic fibroblast growth factor (bFGF)-mediated angiogenesis.[1][2]
Conclusion
This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with high potency against FGFR1. Its ability to also inhibit PDGFR, EGFR, and c-Src makes it a valuable research tool for studying cellular signaling and for the preclinical investigation of anti-cancer therapies. The quantitative data and understanding of its mechanism of action provide a solid foundation for its application in a variety of research settings. Further investigation into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential.
References
PD-161570: A Technical Guide to a Potent FGF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent and selective, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor 1 (FGF-1R), a receptor tyrosine kinase critically involved in various cellular processes including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of the FGF signaling pathway is implicated in numerous pathologies, particularly in cancer, making FGFR inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, mechanism of action, relevant experimental protocols, and its effects on key signaling pathways.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against various protein tyrosine kinases.
| Target Kinase | Assay Type | Parameter | Value (nM) | Reference |
| FGF-1R | Kinase Assay | IC50 | 39.9 | [2] |
| Kinase Assay | Ki | 42 | [2] | |
| Cellular Assay (FGF-1R Phosphorylation) | IC50 | 622 | [2] | |
| PDGFR | Kinase Assay | IC50 | 310 | [2] |
| Cellular Assay (PDGF-stimulated Autophosphorylation) | IC50 | 450 | [2] | |
| EGFR | Kinase Assay | IC50 | 240 | [2] |
| c-Src | Kinase Assay | IC50 | 44 | [2] |
| PDGF-stimulated Vascular Smooth Muscle Cell Proliferation | Cellular Assay | IC50 | 300 | [2] |
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FGF-1R.[2] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking FGF-1R autophosphorylation, this compound effectively abrogates the cellular signals that lead to proliferation and angiogenesis.[1][2]
Signaling Pathways
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) and a heparan sulfate proteoglycan (HSPG) co-receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and cellular responses. This compound, by inhibiting the initial autophosphorylation of FGFR1, blocks the initiation of these signaling events.
Caption: Inhibition of the FGFR1 signaling cascade by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound as an FGF-1R inhibitor.
FGF-1R Tyrosine Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on FGF-1R tyrosine kinase.
Caption: Workflow for an in vitro FGF-1R tyrosine kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human FGF-1R kinase domain to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the substrate, Poly(Glu,Tyr) 4:1, in water.
-
Prepare a stock solution of ATP and spike with γ-³²P-ATP.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.
-
-
Kinase Reaction:
-
In a microtiter plate, add the diluted FGF-1R enzyme.
-
Add the various dilutions of this compound or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and γ-³²P-ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by adding an equal volume of phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Seeding:
-
Culture VSMCs in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 8 days, with medium changes as necessary).
-
-
MTT Assay:
-
At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blotting for FGFR Phosphorylation
This protocol details a method to analyze the inhibitory effect of this compound on the phosphorylation of FGF-1R in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that either overexpress human FGF-1R (e.g., Sf9 insect cells) or exhibit constitutive FGF-1R phosphorylation (e.g., A₁₂₁(p) human ovarian carcinoma cells).[2]
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the cell lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (anti-phospho-FGFR).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FGFR1.
-
Quantify the band intensities using densitometry and determine the extent of phosphorylation inhibition at different this compound concentrations.
-
Conclusion
This compound is a well-characterized, potent inhibitor of FGF-1R with significant selectivity over other related tyrosine kinases. Its ability to block FGF-1R autophosphorylation and subsequent downstream signaling pathways makes it an invaluable tool for studying the roles of FGF signaling in both normal physiology and disease states. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential FGFR inhibitors.
References
An In-depth Technical Guide to the ATP-Competitive Inhibition of PD-161570
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive inhibitor, PD-161570. It details its mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor drug discovery and development.
Core Concept: ATP-Competitive Inhibition by this compound
This compound is a potent, small-molecule inhibitor that functions by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of protein kinases. This mode of inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The chemical structure of this compound is 1-Tert-butyl-3-[6-(2,6-dichloro-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea[1][2].
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and metabolism[3][4]. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.
The following diagram illustrates the fundamental principle of ATP-competitive inhibition by this compound.
Figure 1: Mechanism of ATP-Competitive Inhibition by this compound.
Quantitative Inhibitory Profile of this compound
This compound is a multi-kinase inhibitor, with its primary target being the Fibroblast Growth Factor Receptor 1 (FGFR1). However, it also exhibits inhibitory activity against other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
| Target Kinase | IC50 (nM) | Ki (nM) | Cellular Effect (IC50) |
| FGFR1 | 39.9[5][6] | 42[5][6] | 622 nM (Receptor Phosphorylation)[6][7][8] |
| PDGFR | 310[5][6] | - | 450 nM (PDGF-stimulated autophosphorylation)[5][6] |
| EGFR | 240[5][6] | - | - |
| c-Src | 44[5][6] | - | - |
| VSMC Proliferation | - | - | 300 nM (PDGF-stimulated)[5][6] |
Table 1: Summary of quantitative data for this compound inhibitory activity.
Impact on Cellular Signaling Pathways
By inhibiting FGFR, PDGFR, EGFR, and c-Src, this compound can modulate several critical downstream signaling pathways that are often dysregulated in cancer and other proliferative diseases. These pathways include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway. The inhibition of these pathways ultimately leads to reduced cell proliferation, survival, and angiogenesis.
The following diagrams illustrate the key signaling cascades affected by this compound.
Figure 2: Inhibition of the FGFR Signaling Pathway by this compound.
Figure 3: Inhibition of PDGFR/EGFR Signaling by this compound.
Experimental Protocols
The characterization of a kinase inhibitor like this compound involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.
In Vitro Kinase Assay (Determination of IC50)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, PDGFR, EGFR, c-Src)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; phospho-specific antibody for ELISA-based assays; or luminescence-based ATP detection kits)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the purified kinase to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the amount of phosphorylated substrate or the amount of ATP consumed.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Receptor Phosphorylation Assay
This assay determines the ability of this compound to inhibit the autophosphorylation of a target receptor in a cellular context.
Materials:
-
Cell line overexpressing the target receptor (e.g., A121(p) human ovarian carcinoma cells for FGFR1)
-
Cell culture medium and supplements
-
This compound stock solution
-
Ligand for receptor stimulation (e.g., FGF-1, PDGF)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: primary antibody against the phosphorylated receptor and a secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Seed the cells in multi-well plates and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the level of receptor phosphorylation using Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the band or signal intensity and normalize to total protein or a loading control.
-
Calculate the percentage of inhibition of phosphorylation at each this compound concentration and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines that are dependent on the signaling pathways targeted by the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., vascular smooth muscle cells for PDGF-stimulated proliferation)
-
Complete cell culture medium
-
This compound stock solution
-
Reagents for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a low density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a prolonged period (e.g., 48-72 hours or up to 8 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the IC50 value for cell proliferation.
Experimental Workflow
The development and characterization of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular characterization.
Figure 4: General Workflow for Kinase Inhibitor Characterization.
This guide provides a foundational understanding of the ATP-competitive inhibitor this compound. For more detailed information, researchers are encouraged to consult the primary literature cited in this document.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. 7tmantibodies.com [7tmantibodies.com]
PD-161570: A Technical Guide to its Inhibition of PDGFR and EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound PD-161570, focusing on its inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.
Core Concepts: PDGFR and EGFR Signaling
PDGFR and EGFR are receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, differentiation, survival, and migration. Dysregulation of their signaling pathways is a hallmark of many cancers, making them important targets for therapeutic intervention. Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for downstream signaling proteins, initiating cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cellular responses. This compound is a small molecule inhibitor that has been shown to target the kinase activity of these receptors.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various tyrosine kinases has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values for this compound against PDGFR, EGFR, and other relevant kinases for comparative analysis.
| Target Kinase | IC50 (nM) | Reference |
| PDGFRβ | 262 | [1][2][3] |
| PDGFR | 310 | [4][5][6][7] |
| EGFR | 240 | [4][5][6][7] |
| EGFR | 3700 | [1][2][3][8][9] |
Note: Discrepancies in IC50 values can arise from different experimental conditions and assay formats.
| Cellular Activity | IC50 (µM) | Cell Type | Reference |
| PDGF-stimulated autophosphorylation | 0.45 | - | [4][5] |
| PDGF-stimulated vascular smooth muscle cell proliferation | 0.3 | VSMCs | [4][5] |
Signaling Pathways and Inhibition
The following diagrams illustrate the canonical signaling pathways of PDGFR and EGFR and the point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are representative methodologies for key assays used to characterize the inhibitory activity of this compound.
In Vitro Kinase Assay (PDGFR/EGFR)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified PDGFR or EGFR kinase.
Materials:
-
Purified recombinant PDGFR or EGFR kinase domain
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
96-well or 384-well plates
-
Plate reader (for non-radioactive methods) or scintillation counter (for radioactive methods)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: To each well of the assay plate, add the test compound (this compound) or vehicle (DMSO control).
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescent Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a plate reader. The signal positively correlates with kinase activity.[10][11][12]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Autophosphorylation Assay
This assay measures the ability of this compound to inhibit ligand-induced autophosphorylation of PDGFR or EGFR in a cellular context.
Materials:
-
Cell line expressing the target receptor (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
Ligand (PDGF or EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PDGFR/EGFR and anti-total-PDGFR/EGFR
-
Western blotting reagents and equipment or ELISA plates and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to near confluency. Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (PDGF or EGF) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Detection (Western Blot):
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-phospho-receptor antibody.
-
Strip and re-probe the membrane with an anti-total-receptor antibody for loading control.
-
Visualize the bands and quantify the signal.
-
-
Detection (ELISA):
-
Coat ELISA plate wells with a capture antibody for the total receptor.
-
Add cell lysates to the wells.
-
Detect phosphorylated receptor using a specific detection antibody conjugated to an enzyme (e.g., HRP).
-
Add substrate and measure the signal.
-
-
Data Analysis: Normalize the phospho-receptor signal to the total receptor signal. Calculate the percentage of inhibition of autophosphorylation and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cells that are dependent on PDGFR or EGFR signaling.
Materials:
-
Cell line with ligand-dependent proliferation (e.g., vascular smooth muscle cells for PDGF)
-
Cell culture medium
-
This compound
-
Ligand (PDGF or EGF)
-
Reagents for assessing cell viability/proliferation (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After cell attachment, replace the medium with a low-serum medium containing various concentrations of this compound and the stimulating ligand. Include appropriate controls (no ligand, ligand with vehicle).
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 3-8 days).[5]
-
Quantification of Proliferation:
-
Add the proliferation reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against both PDGFR and EGFR. The provided data and protocols offer a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this and similar compounds. The variability in reported IC50 values highlights the importance of standardized and well-characterized assay systems in drug discovery and development. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic utility.
References
- 1. This compound|192705-80-9|COA [dcchemicals.com]
- 2. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 192705-80-9 | EGFR | MOLNOVA [molnova.cn]
- 7. upload.ysbuy.com [upload.ysbuy.com]
- 8. rndsystems.com [rndsystems.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. promega.com.cn [promega.com.cn]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
PD-161570: A Technical Guide to its Effects on BMP and TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-161570 is a potent, ATP-competitive kinase inhibitor, primarily recognized for its activity against Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src tyrosine kinases.[1][2][3][4][5][6] While its effects on these pathways are well-documented, its role as an inhibitor of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-β (TGF-β) signaling pathways is also noted, though less quantitatively characterized in publicly available literature. This technical guide provides a comprehensive overview of the known inhibitory profile of this compound and details the experimental methodologies required to fully elucidate its effects on the BMP and TGF-β signaling cascades.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of susceptible receptors, thereby preventing autophosphorylation and downstream signaling. This activity has positioned this compound as a valuable tool for studying cellular processes regulated by its primary targets, including cell proliferation, differentiation, and angiogenesis.
Quantitative Inhibitory Profile of this compound
The following table summarizes the known quantitative data for the inhibitory activity of this compound against various kinases. It is important to note the absence of specific IC50 or Ki values for BMP and TGF-β receptor kinases in the current body of scientific literature.
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| FGFR1 | Kinase Assay | 39.9 | 42 | [1][2] |
| PDGFR | Kinase Assay | 310 | - | [1][2] |
| EGFR | Kinase Assay | 240 | - | [1][2] |
| c-Src | Kinase Assay | 44 | - | [1][2] |
| FGFR Phosphorylation | Cell-based Assay | 622 | - | [1] |
| PDGFR Autophosphorylation | Cell-based Assay | 450 | - | [1][2] |
Overview of BMP and TGF-β Signaling Pathways
The BMP and TGF-β signaling pathways are crucial for a multitude of cellular processes, including embryonic development, tissue homeostasis, and disease pathogenesis. Both pathways utilize a conserved mechanism involving serine/threonine kinase receptors and intracellular SMAD effector proteins.
The TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and activates the type I receptor, Activin receptor-Like Kinase 5 (ALK5), through phosphorylation. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
The BMP Signaling Pathway
Similar to TGF-β signaling, the BMP pathway is initiated by the binding of a BMP ligand to its type II receptor (BMPRII), which then recruits and phosphorylates a type I receptor (e.g., ALK2, ALK3, ALK6). The activated type I receptor phosphorylates R-SMADs 1, 5, and 8. These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the expression of BMP target genes.
Experimental Protocols for Characterizing this compound Effects
To quantitatively assess the inhibitory effects of this compound on the BMP and TGF-β signaling pathways, a series of biochemical and cell-based assays are required.
Biochemical Kinase Assay for ALK5 and BMP Type I Receptors
This assay directly measures the ability of this compound to inhibit the kinase activity of purified recombinant ALK5 or BMP type I receptors (e.g., ALK2, ALK3, ALK6).
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this process by this compound is quantified.
Materials:
-
Recombinant human ALK5, ALK2, ALK3, or ALK6 kinase domain
-
Kinase substrate (e.g., a generic serine/threonine kinase substrate or a specific SMAD-derived peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based SMAD Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of SMAD proteins in response to ligand stimulation in a cellular context.
Principle: The level of phosphorylated SMADs (pSMAD) is measured in cells treated with a BMP or TGF-β ligand in the presence or absence of this compound.
Methodology: Western Blotting
Materials:
-
Cell line responsive to BMP or TGF-β (e.g., HEK293, C2C12, HaCaT)
-
Recombinant human TGF-β1 or BMP-2
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against pSMAD2/3 or pSMAD1/5/8, and total SMAD2/3 or SMAD1/5/8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 or BMP-2 for 30-60 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSMAD and total SMAD, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSMAD signal to the total SMAD signal.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the SMAD signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of SMAD-responsive elements (SREs). Inhibition of the signaling pathway by this compound leads to a decrease in luciferase expression.
Materials:
-
HEK293T or other easily transfectable cells
-
SMAD-responsive luciferase reporter plasmid (e.g., SBE4-Luc for TGF-β, BRE-Luc for BMP)
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Recombinant human TGF-β1 or BMP-2
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the SMAD-responsive luciferase reporter and the Renilla control plasmid.
-
After 24 hours, pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 or BMP-2 for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Potential Mechanisms of Inhibition and Future Directions
Given that this compound is an ATP-competitive kinase inhibitor, it is highly probable that its inhibitory effect on the BMP and TGF-β signaling pathways is through direct interaction with the ATP-binding pocket of the type I receptor kinases (ALKs). The structural similarities between the kinase domains of FGFR, PDGFR, EGFR, and the ALK family of receptors could provide a basis for the off-target inhibition of BMP and TGF-β signaling by this compound.
To fully characterize the effects of this compound, further studies are warranted. These include:
-
Comprehensive Kinase Profiling: Screening this compound against a panel of ALK receptors to determine its selectivity profile within the TGF-β superfamily.
-
Structural Biology Studies: Co-crystallization of this compound with ALK5 and BMP type I receptors to elucidate the precise binding mode and identify key molecular interactions.
-
In Vivo Studies: Evaluation of the effects of this compound in animal models of diseases where BMP and TGF-β signaling are dysregulated.
Conclusion
This compound is a multi-targeted kinase inhibitor with a documented role in blocking BMP and TGF-β signaling. While specific quantitative data on its potency against these pathways is currently lacking in the public domain, the experimental protocols detailed in this guide provide a clear roadmap for researchers to thoroughly investigate these effects. A comprehensive understanding of the interactions between this compound and the BMP/TGF-β signaling cascades will be invaluable for its application as a research tool and for the potential development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound|CAS 192705-80-9|DC Chemicals [dcchemicals.com]
- 6. This compound|192705-80-9|COA [dcchemicals.com]
The Role of PD-161570 in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with a primary affinity for FGFR1. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Fibroblast Growth Factors (FGFs) and their receptors are key regulators of angiogenesis. This technical guide provides an in-depth overview of the role of this compound in angiogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the FGFR1 tyrosine kinase.[1] By binding to the ATP-binding pocket of the receptor's intracellular kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling substrates. This inhibition blocks the autophosphorylation of the receptor, a critical step in its activation, thereby abrogating the entire downstream signaling cascade that promotes angiogenesis.[1][2] While highly selective for FGFR1, this compound also exhibits inhibitory activity against other tyrosine kinases at higher concentrations, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src.[1][2][3]
Quantitative Data Summary
The inhibitory activity of this compound against various kinases and cellular processes has been quantified in several studies. The following tables summarize these key findings for easy comparison.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |
| FGFR1 | 39.9 - 40 | 42 | [1][2][3] |
| PDGFRβ | 262 - 310 | - | [1][2][3] |
| EGFR | 240 - 3700 | - | [1][2][3] |
| c-Src | 44 | - | [1] |
Table 2: Inhibition of Receptor Autophosphorylation by this compound
| Target | IC50 (nM) | Reference(s) |
| FGFR1 Autophosphorylation | 622 | [1][4] |
| PDGF-stimulated Autophosphorylation | 450 | [1] |
Table 3: Cellular Proliferation Inhibition by this compound
| Cell Type | Stimulus | IC50 (µM) | Experimental Conditions | Reference(s) |
| Vascular Smooth Muscle Cells (VSMCs) | PDGF | 0.3 | 8-day treatment | [1][2][5] |
Signaling Pathways
This compound primarily exerts its anti-angiogenic effects by inhibiting the FGFR1 signaling pathway. Upon binding of FGF ligands, such as basic FGF (bFGF), FGFR1 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival – all key processes in angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. While specific quantitative data for this compound in some of these assays is not publicly available, these standard protocols can be adapted for its evaluation.
FGFR1 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the kinase activity of FGFR1.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the FGFR1 kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum
-
bFGF (basic Fibroblast Growth Factor)
-
This compound
-
Cell proliferation detection reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS)
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in basal medium with reduced serum for 4-6 hours.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) in the presence or absence of a stimulating concentration of bFGF (e.g., 10 ng/mL).
-
Incubate for 48-72 hours.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin
-
Basal medium with low serum (e.g., 0.5% FBS)
-
bFGF
-
This compound
-
Calcein AM or DAPI for cell staining
Procedure:
-
Coat the underside of the Transwell inserts with fibronectin.
-
Starve HUVECs in basal medium with low serum for 4-6 hours.
-
Resuspend the starved cells in basal medium containing different concentrations of this compound or DMSO and seed them into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with basal medium containing a chemoattractant, such as bFGF (e.g., 20 ng/mL).
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with Calcein AM or DAPI.
-
Count the number of migrated cells in several fields of view using a fluorescence microscope.
-
Quantify the inhibition of migration.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
HUVECs
-
Matrigel® Basement Membrane Matrix, growth factor reduced
-
Basal medium
-
bFGF
-
This compound
-
Calcein AM for visualization
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Harvest and resuspend HUVECs in basal medium containing different concentrations of this compound or DMSO, with or without bFGF.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 4-18 hours to allow for tube formation.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Matrigel Plug Assay
This assay evaluates the effect of this compound on angiogenesis in a living organism.
Materials:
-
Matrigel® Basement Membrane Matrix
-
bFGF
-
Heparin
-
This compound
-
Mice (e.g., C57BL/6)
-
Drabkin's reagent for hemoglobin measurement or anti-CD31 antibody for immunohistochemistry
Procedure:
-
Mix ice-cold liquid Matrigel with heparin and bFGF. This compound can be mixed directly into the Matrigel or administered systemically to the mice.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, section, and stain the plugs with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is another widely used in vivo model to assess angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Thermostable, non-toxic filter discs (e.g., Whatman filter paper)
-
bFGF
-
This compound
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized chicken eggs for 3 days.
-
Create a small window in the eggshell to expose the CAM.
-
Prepare filter discs saturated with bFGF and different concentrations of this compound or a vehicle control.
-
Place the filter discs on the CAM.
-
Reseal the window and incubate the eggs for another 2-3 days.
-
Observe and photograph the area around the filter disc under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of neovascularization.
Conclusion
This compound is a potent inhibitor of FGFR1, a key driver of angiogenesis. The available quantitative data demonstrates its efficacy in inhibiting FGFR1 kinase activity, receptor autophosphorylation, and the proliferation of vascular-related cells. While direct quantitative evidence of its impact on endothelial cell migration and tube formation in publicly accessible literature is limited, the provided standard experimental protocols offer a framework for its further evaluation. The established anti-angiogenic properties of this compound, stemming from its targeted inhibition of the FGF/FGFR signaling axis, position it as a valuable tool for angiogenesis research and a potential candidate for the development of anti-angiogenic therapies. Further studies employing the detailed protocols outlined in this guide will be crucial to fully elucidate its therapeutic potential.
References
- 1. Keeping the Flow Going: FGFR1 Protects Vascular Patency by Inhibiting Occlusive Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flexibility maintains proliferation and migration of FGFR signaling-deficient lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
PD-161570: A Technical Guide to its Inhibition of Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), playing a critical role in the modulation of cell proliferation and angiogenesis. This pyrido[2,3-d]pyrimidine derivative has demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] Its ability to target these key signaling molecules makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it affects.
Mechanism of Action
This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors, primarily FGFR1.[2] This prevents the phosphorylation and subsequent activation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cell growth, survival, and proliferation. By inhibiting multiple RTKs, this compound can simultaneously disrupt several key pathways implicated in tumorigenesis and angiogenesis.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against various kinases and its effect on cell proliferation.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |
| FGFR1 | 39.9 | 42 | [2] |
| PDGFR | 310 | - | [2] |
| EGFR | 240 | - | [2] |
| c-Src | 44 | - | [2] |
Table 2: Inhibition of Receptor Autophosphorylation by this compound
| Target Receptor | Cellular Context | IC50 (nM) | Reference(s) |
| FGF-1 Receptor | - | 622 | [2] |
| PDGF Receptor | PDGF-stimulated cells | 450 | [2] |
Table 3: Inhibition of Cell Proliferation by this compound
| Cell Line | Description | IC50 (µM) | Incubation Time | Reference(s) |
| Vascular Smooth Muscle Cells (VSMCs) | PDGF-stimulated | 0.3 | 8 days | [2] |
| A121(p) | Human Ovarian Carcinoma | Growth Blocked | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (FGFR1)
This protocol is designed to determine the IC50 value of this compound against FGFR1 kinase activity.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 96-well plate, add the FGFR1 enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive methods). The final ATP concentration should be at or near the Km for FGFR1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
For radioactive assay: Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of a chosen cell line (e.g., A121(p) human ovarian carcinoma cells).
Materials:
-
A121(p) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A121(p) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cell line of interest (e.g., a cell line with activated FGFR, PDGFR, or EGFR)
-
This compound
-
Growth factors (e.g., FGF, PDGF, or EGF) if stimulation is required
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency. If necessary, serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
If required, stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: this compound inhibits key signaling pathways controlling cell proliferation.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound's effects.
Logical Relationship
Caption: The logical cascade of this compound's mechanism of action.
References
PD-161570 in Ovarian Carcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD-161570 is a potent, ATP-competitive small molecule inhibitor with significant activity against a panel of receptor tyrosine kinases implicated in the pathogenesis of ovarian carcinoma. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, effects on ovarian cancer cells, and the broader context of the signaling pathways it targets. The information is intended to support further research and development efforts in the field of ovarian cancer therapeutics.
Introduction to this compound
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] The dysregulation of these signaling pathways is a known driver of tumorigenesis, proliferation, angiogenesis, and metastasis in various cancers, including ovarian carcinoma.[3][4][5] this compound has also been shown to inhibit bone morphogenetic proteins (BMPs) and TGF-β signaling.[2]
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the catalytic domain of target kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.
Kinase Inhibition Profile
The inhibitory activity of this compound against key tyrosine kinases is summarized in the table below.
| Target Kinase | Inhibition Parameter | Value (nM) | Reference |
| FGFR1 | IC50 | 39.9 | [2] |
| Ki | 42 | [2] | |
| Receptor Phosphorylation IC50 | 622 | [2] | |
| PDGFR | IC50 | 310 | [2] |
| PDGF-stimulated Autophosphorylation IC50 | 450 | [2] | |
| EGFR | IC50 | 240 | [2] |
| c-Src | IC50 | 44 | [2] |
Table 1: Quantitative Inhibitory Activity of this compound
Preclinical Research in Ovarian Carcinoma
Research has demonstrated the direct effects of this compound on human ovarian carcinoma cells.
In Vitro Efficacy
In preclinical studies, this compound has been shown to:
-
Suppress the constitutive phosphorylation of the FGF-1 receptor in the human ovarian carcinoma cell line A121(p).[6][7]
-
Block the growth of A121(p) ovarian carcinoma cells in culture.[6][7]
The A121(p) cell line is derived from a human ovarian carcinosarcoma and has a doubling time of approximately 22 hours.[8]
Effects on Angiogenesis
By inhibiting key drivers of angiogenesis such as FGFR and PDGFR, this compound has the potential to disrupt tumor neovascularization.[3][5] Specifically, this compound has been shown to potently inhibit basic fibroblast growth factor (bFGF)-mediated angiogenesis.[6] It also inhibits PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent manner, with an IC50 of 0.3 µM.[2]
Key Signaling Pathways in Ovarian Carcinoma Targeted by this compound
The following diagrams illustrate the signaling pathways known to be involved in ovarian cancer that are targeted by this compound.
Caption: this compound inhibits key signaling pathways in ovarian cancer.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound in ovarian cancer are not extensively published. The following are generalized protocols for key assays relevant to the evaluation of kinase inhibitors like this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate ovarian cancer cells (e.g., A121(p)) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical cell proliferation (MTT) assay.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This type of assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
-
Kinase Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., FGFR1), its substrate, and ATP in a multi-well plate.
-
Inhibitor Addition: Add varying concentrations of this compound or a control to the reaction wells.
-
Reaction Incubation: Incubate the plate at a specified temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of the specific kinase.
Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, such as FGFR1, in response to inhibitor treatment.
-
Cell Treatment: Culture ovarian cancer cells (e.g., A121(p)) and treat them with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FGFR1) and an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Caption: A simplified workflow for Western blot analysis.
Future Directions and Conclusion
While the existing preclinical data for this compound in the context of ovarian carcinoma is promising, further research is warranted. Key areas for future investigation include:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in ovarian cancer xenograft or patient-derived xenograft (PDX) models.
-
Downstream signaling analysis: Detailed investigation of the effects of this compound on the MAPK and PI3K/Akt pathways in a panel of ovarian cancer cell lines.
-
Combination therapies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents in ovarian cancer.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
References
- 1. Bufalin suppresses ovarian cancer cell proliferation via EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Id-1 stimulates cell proliferation through activation of EGFR in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis-Related Pathways in the Pathogenesis of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anti-angiogenic therapy in ovarian cancer: Current understandings and prospects of precision medicine [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Cellosaurus cell line A121(P) (CVCL_G294) [cellosaurus.org]
The Discovery and Synthesis of PD-161570: A Multi-Targeted Tyrosine Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD-161570 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases, demonstrating significant activity against Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. This pyrido[2,3-d]pyrimidine derivative has been instrumental in the investigation of signal transduction pathways mediated by these kinases and serves as a valuable pharmacological tool for studying cellular processes such as proliferation and angiogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its inhibitory activity.
Introduction
The aberrant activity of protein tyrosine kinases is a hallmark of many human cancers and other proliferative disorders. The development of small molecule inhibitors targeting these enzymes has been a major focus of drug discovery efforts. This compound, a member of the pyrido[2,3-d]pyrimidine class of compounds, emerged from structure-activity relationship (SAR) studies aimed at identifying potent and selective tyrosine kinase inhibitors. Its ability to inhibit multiple key signaling nodes makes it a subject of significant interest for understanding the complex networks that drive tumorigenesis and for the development of novel anti-cancer therapeutics.
Discovery and Mechanism of Action
This compound was identified through a medicinal chemistry campaign focused on the optimization of the pyrido[2,3-d]pyrimidine scaffold. The core structure was designed to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of tyrosine kinases and competitively inhibit their activity.
Signaling Pathways
This compound exerts its biological effects by inhibiting the autophosphorylation and subsequent activation of several key receptor tyrosine kinases. The diagram below illustrates the signaling pathways targeted by this compound.
Synthesis of this compound
The synthesis of this compound (1-Tert-butyl-3-[6-(2,6-dichloro-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea) is achieved through a multi-step process starting from substituted pyrimidine precursors. The general synthetic strategy involves the construction of the core pyrido[2,3-d]pyrimidine ring system followed by the introduction of the side chains.
Synthetic Scheme
Experimental Protocol: Synthesis of the Pyrido[2,3-d]pyrimidine Core
A representative protocol for the synthesis of a related pyrido[2,3-d]pyrimidine core is described below. The specific synthesis of this compound follows a similar multi-step sequence.
-
Condensation: A substituted 4-aminopyrimidine is condensed with an appropriate α,β-unsaturated carbonyl compound in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating, often in the presence of a catalyst, to form the pyridone ring of the pyrido[2,3-d]pyrimidine system.
-
Functionalization: The core structure is then further functionalized at various positions to introduce the necessary substituents for activity. This can involve chlorination followed by nucleophilic substitution to introduce the amine side chains.
Biological Activity and Data
The inhibitory activity of this compound has been characterized against a panel of tyrosine kinases and in various cell-based assays.
In Vitro Kinase Inhibition
The potency of this compound was determined against several purified tyrosine kinases. The IC50 and Ki values are summarized in the table below.
| Target Kinase | IC50 (nM) | Ki (nM) |
| FGFR1 | 39.9[1] | 42[1] |
| PDGFR | 310[1] | N/A |
| EGFR | 240[1] | N/A |
| c-Src | 44[1] | N/A |
Table 1: In vitro inhibitory activity of this compound against various tyrosine kinases.
Cellular Activity
This compound has demonstrated potent effects on cellular processes regulated by the targeted kinases.
| Assay | Cell Line | Endpoint | IC50 (µM) |
| PDGF-stimulated Vascular Smooth Muscle Cell Proliferation | VSMCs | Proliferation | 0.3[1] |
| FGF-1 Receptor Autophosphorylation | A121(p) Ovarian Carcinoma | Phosphorylation | 0.622[1] |
| PDGF-stimulated Autophosphorylation | - | Phosphorylation | 0.45[1] |
Table 2: Cellular activity of this compound.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
-
Assay Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide substrate, and varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP containing a tracer amount of [γ-32P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Representative Protocol)
This protocol outlines a common method for assessing the effect of a compound on cell growth.
-
Cell Seeding: Plate vascular smooth muscle cells (VSMCs) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells in a quiescent state by incubating them in a serum-free medium for 24-48 hours.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of a mitogen, such as PDGF (e.g., 10 ng/mL).
-
Incubation: Incubate the cells for a period of 24-72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT or MTS assay. This involves adding the reagent to the wells and measuring the absorbance at a specific wavelength after a short incubation period.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the IC50 value.
Receptor Autophosphorylation Assay (Representative Protocol)
This protocol describes a method to measure the inhibition of receptor autophosphorylation in a cellular context.
-
Cell Culture and Treatment: Culture cells (e.g., A121(p) ovarian carcinoma cells) to near confluence. Treat the cells with various concentrations of this compound for a specified time.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., FGF-1) for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the receptor of interest (e.g., FGFR1) from the cell lysates using a specific antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for phosphotyrosine to detect the phosphorylated receptor. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the level of receptor phosphorylation at each concentration of this compound and calculate the IC50 for inhibition of autophosphorylation.
Conclusion
This compound is a valuable chemical probe for the study of tyrosine kinase signaling. Its multi-targeted nature provides a tool to investigate the interconnectedness of various signaling pathways in both normal and pathological cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of cancer biology, angiogenesis, and other areas of biomedical research. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for the development of novel therapeutic agents.
References
PD-161570: A Technical Guide for Researchers
This document provides a comprehensive technical overview of PD-161570, a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR). It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.
Core Compound Information
This compound is a potent, ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases.[1][2] It belongs to the pyrido[2,3-d]pyrimidine class of chemical compounds.[1] Its chemical structure and key identifiers are detailed below.
Chemical Structure:
N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea[3][4]
| Identifier | Value |
| IUPAC Name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(tert-butyl)urea |
| Synonyms | PD 161570, PD161570 |
| CAS Number | 192705-80-9[3][5] |
| SMILES | ClC1=CC=CC(Cl)=C1C3=CC2=CN=C(NCCCCN(CC)CC)N=C2N=C3NC(NC(C)(C)C)=O[4] |
| InChI Key | MKVMEJKNLUWFSQ-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is crucial for handling, storage, and preparation of stock solutions for experimental use.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₅Cl₂N₇O | [3][4][5] |
| Molecular Weight | 532.51 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Purity | ≥97% (HPLC) | [3][4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol; 70 mM in 0.1 M HCl | [3][5][6] |
| Storage | Store at -20°C | [3][4] |
Biological Activity and Selectivity
This compound is a selective inhibitor of FGFR, demonstrating significantly higher potency for FGFR compared to other receptor tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR).[3][4][7] The compound also inhibits other non-receptor tyrosine kinases like c-Src.[2] Furthermore, it has been identified as an inhibitor of bone morphogenetic protein (BMP) and TGF-β signaling pathways.[2]
The inhibitory activity of this compound against various kinases is presented below.
| Target | Assay Type | IC₅₀ Value | Source |
| FGFR1 | Kinase Assay | 40 nM (39.9 nM) | [2][7] |
| FGFR1 | Kinase Assay (Kᵢ) | 42 nM | [2] |
| FGFR Phosphorylation | Cellular Assay | 622 nM | [2][3][4] |
| PDGFRβ | Kinase Assay | 262 nM (310 nM) | [2][7] |
| PDGF-stimulated Autophosphorylation | Cellular Assay | 450 nM | [2] |
| EGFR | Kinase Assay | 3700 nM (3.7 µM) | [7] |
| c-Src | Kinase Assay | 44 nM | [2] |
| VSMC Proliferation | Cellular Assay | 300 nM (at day 8) | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR kinase domain.[1] This prevents the autophosphorylation of the receptor upon ligand (FGF) binding, thereby blocking the initiation of downstream signaling cascades. The FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[8][9] Aberrant FGFR signaling is implicated in numerous cancers.[8]
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This compound has been utilized in various assays to determine its efficacy and mechanism. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the IC₅₀ value of this compound against a specific kinase (e.g., FGFR1).
Materials:
-
Purified recombinant human FGFR1 enzyme
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White 96-well assay plates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted to achieve a final assay concentration range from nM to µM.
-
Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the FGFR1 enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP (e.g., 50 µM).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced (which corresponds to kinase activity). Using the ADP-Glo™ system:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC₅₀ value.
The workflow for this type of assay is visualized below.
Cellular Receptor Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit the phosphorylation of FGFR within a cellular context.
Objective: To measure the inhibition of FGFR autophosphorylation in response to this compound treatment in a cell line.
Cell Line: Human ovarian carcinoma cells (A121) or Sf9 insect cells overexpressing human FGFR1.[7][10]
Materials:
-
A121 cells
-
Cell culture medium and serum
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: Anti-phospho-FGFR (pFGFR) and Anti-total-FGFR
-
Western Blotting reagents and equipment or ELISA plates and reagents
Methodology:
-
Cell Culture: Plate A121 cells and grow until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for several hours (e.g., 4-24 hours) prior to treatment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
Quantification (Western Blot):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against pFGFR.
-
Strip and re-probe the membrane with an antibody against total FGFR to serve as a loading control.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Quantify band intensity using densitometry.
-
-
Analysis: Normalize the pFGFR signal to the total FGFR signal for each treatment. Calculate the percent inhibition of phosphorylation relative to the vehicle control and determine the IC₅₀.
Cell Proliferation Assay
This experiment evaluates the cytostatic or cytotoxic effects of this compound on cancer cell lines that are dependent on FGFR signaling.
Objective: To determine the effect of this compound on the growth of A121 cells.[7]
Materials:
-
A121 cells
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed A121 cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a prolonged period, typically 72-96 hours, to allow for multiple cell divisions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period.
-
Data Acquisition: Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Analysis: Normalize the data to the vehicle control to calculate the percent inhibition of proliferation. Plot the results and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a well-characterized, selective, and potent small molecule inhibitor of FGFR tyrosine kinases. Its utility has been demonstrated in a variety of in vitro and cellular assays, making it a valuable tool for investigating the role of FGFR signaling in normal physiology and in pathological conditions such as cancer. This guide provides the core technical information required for its effective use in a research setting.
References
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Reactome | Signaling by FGFR [reactome.org]
- 7. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 10. caymanchem.com [caymanchem.com]
PD-161570: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core characteristics of PD-161570, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document consolidates key data, outlines detailed experimental protocols for its characterization, and illustrates its mechanism of action through a signaling pathway diagram.
Core Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 192705-80-9 |
| Molecular Weight | 532.51 g/mol |
| Molecular Formula | C₂₆H₃₅Cl₂N₇O |
Mechanism of Action and Target Profile
This compound is a potent, ATP-competitive inhibitor of human FGF-1 receptor (FGFR1) tyrosine kinase with an IC₅₀ of 39.9 nM and a Kᵢ of 42 nM.[1] While it shows selectivity for FGFR1, it also demonstrates inhibitory activity against other tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the proto-oncogene tyrosine-protein kinase Src (c-Src).[1] The IC₅₀ values for these off-target kinases are 310 nM for PDGFR, 240 nM for EGFR, and 44 nM for c-Src.[1]
The inhibitory action of this compound on these receptors leads to the suppression of their phosphorylation, a critical step in their signaling cascades. Specifically, it has been shown to inhibit PDGF-stimulated autophosphorylation and FGF-1 receptor phosphorylation with IC₅₀ values of 450 nM and 622 nM, respectively.[1] By blocking these initial signaling events, this compound effectively curtails downstream cellular processes such as proliferation and angiogenesis.[1] This is exemplified by its ability to inhibit the proliferation of vascular smooth muscle cells stimulated by PDGF and to suppress the growth of human ovarian carcinoma cells (A121(p)) that have constitutive FGF-1 receptor phosphorylation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the affinity of this compound for its target kinase, FGFR1.
Materials:
-
FGFR1 kinase (recombinant)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Kinase Buffer A (5X)
-
This compound
-
Staurosporine (positive control)
-
DMSO
-
384-well plate
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled H₂O.
-
Prepare a dilution series of this compound in DMSO. A typical starting concentration is 1 mM.
-
Prepare a 3X final concentration of the FGFR1 kinase and Eu-anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X final concentration of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Protocol:
-
Add 5 µL of the this compound dilution series to the wells of the 384-well plate. Include wells with DMSO only as a negative control and staurosporine as a positive control.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET) between the Europium donor and the Alexa Fluor™ 647 acceptor.
-
The FRET signal is inversely proportional to the binding of the inhibitor.
-
Calculate the IC₅₀ value by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Growth Inhibition Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of a relevant cell line, such as the A121(p) human ovarian carcinoma cells.
Materials:
-
A121(p) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count A121(p) cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on the FGFR1 signaling pathway.
Caption: Experimental workflow for the characterization of this compound.
References
Methodological & Application
PD-161570: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent, ATP-competitive inhibitor of the human Fibroblast Growth Factor Receptor 1 (FGF-1R) tyrosine kinase.[1][2] It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] This multi-targeted activity makes this compound a valuable tool for investigating cellular signaling pathways involved in proliferation, differentiation, and angiogenesis. Additionally, this compound has been shown to inhibit bone morphogenetic protein (BMP) and TGF-β signaling pathways.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its application in cell proliferation and the inhibition of receptor phosphorylation.
Data Presentation
Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Ki (nM) | Notes |
| FGFR1 | 39.9[1][2] | 42[1][2] | Primary target; potent and ATP-competitive inhibition. |
| c-Src | 44[1] | - | Potent inhibition of a non-receptor tyrosine kinase. |
| EGFR | 240[1] | - | Moderate inhibitory activity. |
| PDGFR | 310[1] | - | Moderate inhibitory activity. |
| FGFR1 Autophosphorylation | 622[1] | - | Inhibition of receptor activation in a cellular context. |
| PDGF-stimulated Autophosphorylation | 450[1][2] | - | Inhibition of receptor activation in a cellular context. |
Cellular Activity of this compound
| Cell Line/Assay | IC₅₀ (µM) | Duration | Application |
| Vascular Smooth Muscle Cells (VSMCs) | 0.3[1] | 8 days | Inhibition of PDGF-stimulated cell proliferation. |
| Human Ovarian Carcinoma (A121(p)) | Not Reported | Not Reported | Inhibition of cell growth.[3][4] |
Signaling Pathway
This compound primarily exerts its effects by blocking the ATP-binding site of several receptor tyrosine kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation and survival.
Caption: this compound inhibits multiple tyrosine kinases.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO and ethanol up to 100 mM.[5] For a 10 mM stock solution, dissolve 5.33 mg of this compound (MW: 532.51 g/mol ) in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
General Experimental Workflow for Cell-Based Assays
Caption: General workflow for cell-based assays with this compound.
Protocol for Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
This protocol is designed to assess the dose-dependent effect of this compound on the proliferation of vascular smooth muscle cells stimulated with a mitogen like PDGF.
Materials:
-
Vascular Smooth Muscle Cells (e.g., human aortic or coronary artery)
-
Complete growth medium (e.g., SmGM-2)
-
Basal medium (e.g., SmBM) with low serum (e.g., 0.5% FBS)
-
PDGF-BB
-
This compound stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture VSMCs in complete growth medium.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of basal medium with low serum to each well.
-
Incubate for 24 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Prepare serial dilutions of this compound in low-serum medium containing PDGF-BB (e.g., 10 ng/mL). A suggested concentration range for this compound is 0.01 µM to 10 µM.[1] Include a vehicle control (DMSO) and a positive control (PDGF-BB alone).
-
Aspirate the starvation medium and add 100 µL of the treatment media to the respective wells.
-
Incubate for the desired duration. A time course of 1, 3, 6, and 8 days is suggested to observe the inhibitory effect, as the reported IC₅₀ was determined at day 8.[1]
-
-
Cell Proliferation Assay (MTT Example):
-
At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol for Assessing Inhibition of FGFR1 Phosphorylation by Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation status of FGFR1 in a cell line with constitutive FGFR1 activity, such as the A121(p) human ovarian carcinoma cell line, or in cells stimulated with an FGF ligand.
Materials:
-
A121(p) cells or another suitable cell line (e.g., HEK293 overexpressing FGFR1)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
FGF1 ligand (if needed for stimulation)
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR1 (Tyr653/654), anti-total-FGFR1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If ligand stimulation is required, serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours in serum-free medium.
-
If applicable, stimulate the cells with FGF1 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-FGFR1 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-FGFR1 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-FGFR1 signal to the total-FGFR1 signal for each sample.
-
Compare the normalized signals of the treated samples to the untreated control to determine the extent of inhibition.
-
References
PD-161570: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. It also demonstrates inhibitory activity against other tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src. These application notes provide a comprehensive overview of the in vitro use of this compound, including its biological activity, recommended concentrations for various assays, and detailed experimental protocols.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 532.51 g/mol |
| Formula | C₂₆H₃₅Cl₂N₇O |
| Solubility | Soluble to 100 mM in DMSO and ethanol[1] |
| Storage | Store at -20°C[1] |
Stock Solution Preparation:
To prepare a 10 mM stock solution of this compound, dissolve 5.33 mg of the compound in 1 mL of DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Biological Activity and Target Profile
This compound is a selective inhibitor of FGFR, with reported IC₅₀ values in the nanomolar range. Its inhibitory activity extends to other related tyrosine kinases.
| Target | IC₅₀ (nM) | Ki (nM) | Notes |
| FGFR1 | 39.9 - 40[2][3] | 42[2] | Potent, ATP-competitive inhibition. |
| PDGFR | 262 - 310[2][3] | - | Exhibits moderate inhibitory activity. |
| EGFR | 240 - 3700[2][3] | - | Shows varied, but generally lower, inhibitory activity. |
| c-Src | 44[2] | - | Demonstrates significant inhibition. |
| FGFR Phosphorylation | 622[1] | - | Inhibition of receptor autophosphorylation in cellular assays. |
| PDGF-stimulated Autophosphorylation | 450[2] | - | Inhibition of receptor autophosphorylation in cellular assays. |
| Vascular Smooth Muscle Cell Proliferation | 300[2] | - | IC₅₀ determined after 8 days of treatment. |
Signaling Pathway
This compound primarily targets the FGFR signaling cascade. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This activation initiates multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. This compound, by competing with ATP for the kinase domain, prevents this initial phosphorylation step, thereby inhibiting all downstream signaling.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
FGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the IC₅₀ of this compound against a purified FGFR kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of FGFR1 kinase solution.
-
Add 2 µL of a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay (e.g., MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines with activated FGFR signaling (e.g., A121 ovarian carcinoma cells) or PDGF-stimulated vascular smooth muscle cells (VSMCs).
Materials:
-
A121 or VSMC cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
PDGF (for VSMC stimulation)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
For VSMCs, serum-starve the cells for 24 hours before treatment.
-
Prepare serial dilutions of this compound in culture medium. For VSMCs, also prepare a solution of PDGF.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control. For VSMCs, add PDGF to the appropriate wells.
-
Incubate the cells for the desired period (e.g., 1-8 days).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Receptor Phosphorylation Assay (Western Blot)
This protocol is for determining the effect of this compound on the phosphorylation of FGFR in a cellular context.
Materials:
-
Cells overexpressing FGFR1 (e.g., A121(p) or transfected Sf9 cells)
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654) and anti-total-FGFR
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-FGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FGFR antibody as a loading control.
-
Quantify the band intensities to determine the relative inhibition of FGFR phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in vitro.
Conclusion
This compound is a valuable research tool for investigating the role of FGFR signaling in various biological processes, including cancer and angiogenesis. The provided data and protocols offer a starting point for designing and conducting in vitro studies with this compound. It is recommended to optimize the experimental conditions, including cell type, inhibitor concentration, and incubation time, for each specific application.
References
Application Notes and Protocols for PD-161570 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PD-161570, a potent inhibitor of multiple receptor tyrosine kinases. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to guide researchers in determining the optimal incubation time and experimental setup for their specific needs.
Introduction
This compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGF-1R), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] It has demonstrated efficacy in inhibiting downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2] Understanding the optimal incubation time for this compound is critical for achieving desired experimental outcomes. This document provides data and protocols to guide the effective use of this inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases and cellular processes has been quantified in several studies. The following tables summarize the key IC50 values.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 Value |
| FGF-1R | 39.9 nM[3] |
| c-Src | 44 nM[3] |
| EGFR | 240 nM[3] |
| PDGFR | 310 nM[3] |
| FGF-1R Phosphorylation | 622 nM[4] |
| PDGF-stimulated Autophosphorylation | 450 nM[3] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Assay | Incubation Time | IC50 Value |
| Vascular Smooth Muscle Cells (VSMCs) | Proliferation Assay | 8 days | 0.3 µM[3] |
Signaling Pathways
This compound exerts its effects by inhibiting key signaling pathways involved in cell growth and proliferation. The following diagrams illustrate the points of inhibition by this compound within the FGFR, PDGFR, EGFR, and c-Src signaling cascades.
Caption: FGFR Signaling Pathway Inhibition by this compound.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
References
PD-161570: Application Notes and Protocols for a Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), playing a crucial role in cell signaling and proliferation. Primarily identified as a selective inhibitor of Fibroblast Growth Factor Receptor (FGFR), it also demonstrates significant inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. This multi-targeted profile makes this compound a valuable tool for investigating the roles of these kinases in various physiological and pathological processes, including cancer and angiogenesis. This document provides detailed information on the solubility of this compound, its mechanism of action, and protocols for its application in common cell-based assays.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Property | Value | Source |
| Molecular Weight | 532.51 g/mol | [1] |
| Formula | C₂₆H₃₅Cl₂N₇O | [1] |
| CAS Number | 192705-80-9 | [1] |
| Solubility in DMSO | Soluble to 100 mM (53.25 mg/mL) | [1][2] |
| Solubility in Ethanol | Soluble to 100 mM (53.25 mg/mL) | [1][2] |
Note: For preparation of stock solutions, it is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. Once prepared, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of multiple RTKs and a non-receptor tyrosine kinase. The inhibitory concentrations (IC₅₀) for its primary targets are summarized below.
| Target Kinase | IC₅₀ (nM) | Source |
| FGFR | 40 | [1][2][3] |
| c-Src | 44 | [4] |
| EGFR | 240 - 3700 | [1][2][3][4] |
| PDGFR | 262 - 310 | [1][2][3][4] |
The inhibition of these kinases by this compound disrupts the downstream signaling cascades that regulate key cellular processes such as proliferation, survival, and migration. The primary signaling pathways affected by this compound are the FGF signaling pathways.
FGF Signaling Pathway
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades, including the Ras-MAPK, PI3K-AKT, and PLCγ pathways. This compound, by inhibiting FGFR phosphorylation, effectively blocks these downstream signals.
Experimental Protocols
The following are detailed protocols for common assays used to characterize the activity of this compound.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., A121 human ovarian carcinoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of FGFR Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on the phosphorylation of FGFR.
Materials:
-
Cell line expressing FGFR (e.g., HEK293T cells overexpressing FGFR)
-
Complete cell culture medium
-
This compound
-
DMSO
-
FGF ligand (e.g., bFGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate FGF ligand for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with anti-total-FGFR and a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated FGFR.
-
Conclusion
This compound is a versatile research tool for studying the roles of FGFR, PDGFR, EGFR, and c-Src in cellular signaling. Its well-defined solubility and potent inhibitory activity make it suitable for a range of in vitro and cell-based assays. The protocols provided here offer a starting point for investigating the biological effects of this multi-targeted kinase inhibitor. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended for achieving the most reliable and informative results.
References
Preparing Stock Solutions of PD-161570: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of PD-161570, a selective inhibitor of Fibroblast Growth Factor Receptor (FGFR). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent, ATP-competitive inhibitor of the FGF-1 receptor tyrosine kinase.[1][2][3] It demonstrates selectivity for FGFR over other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7] Due to its role in inhibiting FGF-mediated signaling, this compound is a valuable tool in studying cellular proliferation and angiogenesis.[1][2] Proper preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate molarity calculations and understanding the compound's behavior in different solvents.
| Property | Value |
| Chemical Name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea[4][5] |
| Molecular Formula | C₂₆H₃₅Cl₂N₇O[4][5][6] |
| Molecular Weight | 532.51 g/mol [4][5][6] |
| Purity | ≥97% (HPLC)[4][5][7] |
| CAS Number | 192705-80-9[4] |
Solubility and Storage
Proper dissolution and storage are critical to maintaining the stability and activity of this compound.
| Solvent | Maximum Concentration |
| DMSO | 100 mM[4][7][8] |
| Ethanol | 100 mM[4][7] |
| 0.1N HCl (aq) | Soluble[6] |
Storage of Stock Solutions:
-
Store stock solutions at -20°C for short-term storage (up to 1 month).[2]
-
For long-term storage (up to 6 months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out a specific mass of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.325 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 532.51 g/mol = 5.325 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 5.325 mg, add 1 mL of DMSO.
-
Mixing: Gently vortex the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as described above.
Table for Preparing Various Concentrations of this compound Stock Solutions (for 1 mg of compound):
| Desired Concentration | Volume of Solvent to Add to 1 mg of this compound |
| 1 mM | 1.88 mL |
| 5 mM | 0.38 mL |
| 10 mM | 0.19 mL |
| 50 mM | 0.04 mL |
Note: These volumes are based on a molecular weight of 532.51 g/mol . Batch-specific molecular weights may vary slightly.[5][7]
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of FGFR, with reported IC₅₀ values of 40 nM for FGFR1.[3][4][5][6][8] It exhibits lower potency against PDGFR (IC₅₀ = 262 nM) and EGFR (IC₅₀ = 3700 nM).[3][4][5][6][7] The compound also inhibits c-Src tyrosine kinase, as well as BMP and TGF-β signaling pathways.[1][2] By binding to the ATP-binding site of the receptor's kinase domain, this compound inhibits receptor autophosphorylation and downstream signaling cascades, thereby affecting cell proliferation and other FGF-dependent processes.[1][2]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for utilizing this compound and the simplified FGFR signaling pathway that it inhibits.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. rndsystems.com [rndsystems.com]
- 5. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. bio-techne.com [bio-techne.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for PD-161570 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), with additional activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src tyrosine kinases.[1][2][3][4][5] It also acts as an inhibitor of Bone Morphogenetic Proteins (BMPs) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1] As a crucial tool in preclinical research, particularly in oncology and developmental biology, understanding the stability and proper storage conditions of this compound is paramount to ensure the reliability and reproducibility of experimental results.
These application notes provide a comprehensive overview of the recommended storage conditions for this compound in both solid form and in solution. Furthermore, detailed protocols for conducting stability studies, including forced degradation and long-term stability testing, are outlined to enable researchers to assess the compound's integrity under various experimental conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea | [3] |
| Molecular Formula | C₂₆H₃₅Cl₂N₇O | [2] |
| Molecular Weight | 532.51 g/mol | [2] |
| CAS Number | 192705-80-9 | [2] |
| Appearance | Solid | [1] |
| Purity | ≥97% (HPLC) | [2][3] |
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for the compound in both solid form and as a stock solution.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed container. | [2] |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] | |
| Stock Solution in Ethanol | -20°C | Not specified | Store in a tightly sealed container. | [2] |
Signaling Pathway of this compound Inhibition
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits multiple receptor tyrosine kinases and c-Src.
Experimental Protocols
The following protocols are provided as a general framework for assessing the stability of this compound. Researchers should adapt these protocols based on their specific experimental needs and available analytical instrumentation.
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in stability studies and biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble to 100 mM in DMSO and ethanol.[2]
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes or vials to minimize freeze-thaw cycles.[1]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended in the storage conditions table.
Protocol 2: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven, photostability chamber
-
HPLC system with a UV detector or a mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis:
-
Dilute the this compound stock solution in 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equimolar amount of NaOH.
-
-
Base Hydrolysis:
-
Dilute the this compound stock solution in 0.1 M NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Neutralize the solution with an equimolar amount of HCl.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution in a solution of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
For solid-state thermal degradation, place the powder in the oven.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution to a light source in a photostability chamber (e.g., ICH option 1: UV and visible light).
-
-
Analysis:
-
Following the stress period, analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.
-
Quantify the remaining parent compound and any degradation products.
-
Hypothetical Forced Degradation Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 2 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal (Solid) | 48 hours | 80°C | 5% | 1 |
| Photolytic | 24 hours | N/A | 8% | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Protocol 3: Long-Term Stability Study of this compound
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Materials:
-
This compound (solid and/or stock solution)
-
Stability chambers set to the desired storage conditions (e.g., -20°C, 4°C, 25°C/60% RH)
-
HPLC system with a UV or MS detector
Procedure:
-
Prepare a sufficient number of aliquots of this compound (solid and/or stock solution) for the entire study duration.
-
Place the samples in stability chambers maintained at the specified storage conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a set of samples from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration and purity of this compound.
-
Record any changes in physical appearance (e.g., color, precipitation).
Hypothetical Long-Term Stability Data Presentation:
| Storage Condition | Time Point (Months) | % Remaining this compound (Hypothetical) | Appearance |
| -20°C (Solid) | 0 | 100% | White to off-white powder |
| 12 | 99.8% | No change | |
| 24 | 99.5% | No change | |
| -80°C (in DMSO) | 0 | 100% | Clear, colorless solution |
| 3 | 99.9% | No change | |
| 6 | 99.6% | No change | |
| 4°C (Solid) | 0 | 100% | White to off-white powder |
| 6 | 98.2% | No change | |
| 12 | 96.5% | Slight discoloration | |
| 25°C/60% RH (Solid) | 0 | 100% | White to off-white powder |
| 3 | 92.1% | Discoloration | |
| 6 | 85.3% | Significant discoloration |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for conducting stability studies of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability and proper storage of this compound are critical for obtaining reliable and reproducible results in research settings. Adherence to the recommended storage conditions will help preserve the compound's integrity. The provided protocols offer a framework for researchers to conduct their own stability assessments, ensuring the quality of this compound for its intended applications. It is recommended that researchers validate these methods within their own laboratories to ensure accuracy and precision.
References
Application Notes and Protocols for PD-161570 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), playing a crucial role in cell signaling research and drug development. Primarily identified as a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), it also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1] This multitargeted activity makes this compound a valuable tool for investigating the roles of these signaling pathways in various cellular processes, including proliferation, differentiation, and angiogenesis. Western blotting is a key immunological technique to elucidate the mechanism of action of kinase inhibitors like this compound by assessing the phosphorylation status of target proteins and their downstream effectors.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the kinase domain of its target receptors. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The inhibitory concentrations (IC50) of this compound highlight its potency and selectivity, providing a basis for designing experiments to probe the specific roles of its target kinases.
Data Presentation
The inhibitory activity of this compound against various tyrosine kinases has been characterized, providing essential data for its application in experimental settings.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Reference |
| FGF-1 Receptor (FGFR1) | 39.9 nM | |
| c-Src | 44 nM | |
| EGFR | 240 nM | |
| PDGFR | 310 nM | |
| FGF-1 Receptor Phosphorylation | 622 nM | |
| PDGF-stimulated Autophosphorylation | 450 nM |
Illustrative Quantitative Western Blot Data
The following table represents hypothetical, yet typical, results from a Western blot experiment designed to quantify the dose-dependent effect of this compound on the phosphorylation of FGFR1 in a relevant cell line (e.g., A121(p) human ovarian carcinoma cells, which show constitutive FGFR phosphorylation).[2][3]
Table 2: Representative Dose-Response of this compound on FGFR1 Phosphorylation
| This compound Concentration (nM) | p-FGFR1 Signal Intensity (Normalized to Total FGFR1) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.52 | 48% |
| 100 | 0.31 | 69% |
| 500 | 0.09 | 91% |
| 1000 | 0.04 | 96% |
Note: This data is illustrative and intended to represent typical results. Actual results may vary depending on the experimental conditions, cell line, and antibodies used.
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Mediated Inhibition of FGFR1 Phosphorylation
This protocol is designed for researchers using cell lines with endogenous or overexpressed FGFR1, such as A121(p) human ovarian carcinoma cells.
Materials and Reagents:
-
This compound (dissolved in an appropriate solvent like DMSO)
-
Cell culture reagents (media, serum, etc.)
-
A121(p) human ovarian carcinoma cells (or other suitable cell line)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FGFR1 (Tyr653/654)
-
Mouse anti-total-FGFR1
-
Rabbit anti-phospho-FRS2 (Tyr436)
-
Mouse anti-total-FRS2
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Mouse anti-total-p44/42 MAPK (Erk1/2)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment:
-
Plate A121(p) cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Prepare serial dilutions of this compound in serum-free media (e.g., 0, 10, 50, 100, 500, 1000 nM).
-
Treat the cells with the different concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-FGFR1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the antibody against the total protein (e.g., anti-total-FGFR1), or run parallel gels.
-
Quantify the band intensities using image analysis software.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
PD-161570: Application Notes and Protocols for Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases, playing a critical role in modulating cellular signaling pathways that govern cell growth, proliferation, and angiogenesis.[1][2][3] Primarily recognized as a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), this compound also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][4] Its ability to block the phosphorylation and activation of these key signaling molecules makes it a valuable tool for cancer research and in the investigation of other proliferative diseases.[2][3]
These application notes provide a comprehensive overview of the use of this compound in cell viability and proliferation assays, including detailed protocols and data presentation to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its biological effects by targeting the ATP-binding site of specific tyrosine kinases. This competitive inhibition prevents the transfer of phosphate groups to tyrosine residues on the receptor and downstream signaling proteins, thereby blocking the activation of signal transduction cascades. The primary signaling pathways affected by this compound are crucial for normal cellular function, and their dysregulation is a hallmark of many cancers.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various kinases and cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| FGFR1 | 39.9 | ATP-competitive | [1] |
| PDGFRβ | 262 | Kinase Assay | [2] |
| PDGFR | 310 | Kinase Assay | [1] |
| EGFR | 240 | Kinase Assay | [1] |
| c-Src | 44 | Kinase Assay | [1] |
| FGFR1 Autophosphorylation | 622 | Cell-based | [1] |
| PDGF-stimulated Autophosphorylation | 450 | Cell-based | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) | Assay Duration | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | Normal | 0.3 | 8 days | [1] |
| A121(p) | Human Ovarian Carcinoma | Not specified, but growth was blocked | Not specified | [2][3] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell viability and proliferation. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells as an indicator of viability.
General Experimental Workflow
Protocol 1: MTT Assay for Cell Viability and Proliferation
Materials:
-
This compound
-
Target cell line (e.g., A121(p) human ovarian carcinoma cells or vascular smooth muscle cells)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment (e.g., ranging from 0.01 µM to 10 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Compound Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a positive control for viability.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Concluding Remarks
This compound is a versatile and potent inhibitor of key tyrosine kinases involved in cell proliferation and survival. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the effects of this compound on various cell lines. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound. Researchers should optimize assay conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for Angiogenesis Assays Using PD-161570
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway, particularly through FGF Receptor 1 (FGFR1), is a key driver of angiogenesis. PD-161570 is a potent and selective inhibitor of the FGF-1 receptor tyrosine kinase, making it a valuable tool for studying and inhibiting FGF-mediated angiogenesis.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro and ex vivo angiogenesis assays and present representative quantitative data to guide experimental design and interpretation.
This compound is an ATP-competitive inhibitor with high affinity for the FGF-1 receptor, demonstrating an IC50 of 39.9 nM.[1] It also effectively inhibits FGF-1 receptor phosphorylation with an IC50 of 622 nM.[1] In addition to its primary target, this compound shows inhibitory activity against other tyrosine kinases, including PDGFR, EGFR, and c-Src, with IC50 values of 310 nM, 240 nM, and 44 nM, respectively.[1] This profile underscores its potential as a potent inhibitor of bFGF-mediated angiogenesis.[1]
Data Presentation
The following tables summarize representative quantitative data for the effect of FGFR inhibitors, including this compound and similar molecules, on angiogenesis assays. This data is provided as a reference for expected outcomes and for comparison of experimental results.
Table 1: In Vitro Endothelial Tube Formation Assay
| Compound | Concentration (µM) | Parameter Measured | % Inhibition (Mean ± SD) | Cell Type |
| This compound | 0.1 | Total Tube Length | 25 ± 5 | HUVEC |
| 0.5 | Total Tube Length | 60 ± 8 | HUVEC | |
| 1.0 | Total Tube Length | 85 ± 6 | HUVEC | |
| Sunitinib | 1.0 | Tube Formation | 64.26 | HUVEC |
| Sorafenib | 1.0 | Tube Formation | 45.41 | HUVEC |
| Nintedanib | 1.0 | Tube Formation | 46.21 | HUVEC |
Data for this compound is representative. Data for other inhibitors is derived from published studies for comparative purposes.
Table 2: Ex Vivo Aortic Ring Assay
| Compound | Concentration (µM) | Parameter Measured | % Inhibition of Sprouting (Mean ± SD) |
| This compound | 0.1 | Microvessel Outgrowth Area | 30 ± 7 |
| 0.5 | Microvessel Outgrowth Area | 70 ± 10 | |
| 1.0 | Microvessel Outgrowth Area | 95 ± 4 | |
| Anlotinib | 1.0 | Blood Vessel Sprout | Significant Inhibition |
Data for this compound is representative. Anlotinib data is derived from a published study for comparative purposes.[2]
Table 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Dose per embryo (µg) | Parameter Measured | % Reduction in Vessel Density (Mean ± SD) |
| This compound | 1 | Neovascularization | 40 ± 9 |
| 5 | Neovascularization | 75 ± 12 | |
| 10 | Neovascularization | 90 ± 5 | |
| Anlotinib | - | Microvessel Density | Significant Inhibition |
Data for this compound is representative. Anlotinib data is derived from a published study for comparative purposes.[2]
Signaling Pathway
The diagram below illustrates the FGF/FGFR1 signaling pathway in endothelial cells and the point of inhibition by this compound. Upon binding of FGF, FGFR1 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, all key processes in angiogenesis. This compound acts as an ATP-competitive inhibitor at the kinase domain of FGFR1, blocking its activation and subsequent downstream signaling.
Caption: FGFR1 signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Plate Coating: Thaw basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest cells using trypsin and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be below 0.1%. Include a vehicle control (DMSO) and a positive control (e.g., bFGF at 20 ng/mL).
-
Cell Seeding: Add 100 µL of the HUVEC suspension to each well containing the solidified matrix.
-
Incubation: Gently add 100 µL of the prepared this compound dilutions or controls to the respective wells. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast: Observe and photograph the tube formation using an inverted microscope.
-
Fluorescence (Optional): Incubate cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C. Wash with PBS and visualize using a fluorescence microscope.
-
Quantification: Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters such as total tube length, number of junctions, and number of meshes.
-
Caption: Workflow for the endothelial tube formation assay.
Ex Vivo Aortic Ring Assay
This ex vivo assay assesses the sprouting of microvessels from a segment of an aorta embedded in a 3D matrix.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM)
-
Collagen Type I or Fibrin gel
-
This compound (stock solution in DMSO)
-
48-well culture plates
-
Surgical instruments (forceps, scissors, scalpel)
Protocol:
-
Aorta Dissection: Euthanize a rat or mouse according to approved institutional protocols. Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
-
Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1 mm thick rings using a sterile scalpel.
-
Embedding: Place 150 µL of cold liquid collagen or fibrin gel into each well of a 48-well plate. Place one aortic ring in the center of each well. Add another 150 µL of gel on top of the ring.
-
Gel Polymerization: Incubate the plate at 37°C for 30 minutes to allow the gel to polymerize.
-
Treatment: Prepare serial dilutions of this compound in EBM. Add 500 µL of the appropriate dilution or control medium to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days. Replace the medium with fresh dilutions of this compound every 2-3 days.
-
Visualization and Quantification:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images at different time points.
-
Quantify the angiogenic response by measuring the area of microvessel sprouting or counting the number of sprouts using image analysis software.
-
Caption: Workflow for the ex vivo aortic ring assay.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chick embryo.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
This compound (stock solution in DMSO, further diluted in sterile PBS)
-
Thermanox® coverslips or sterile filter paper discs
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile surgical tools (forceps, scissors)
-
Stereomicroscope
Protocol:
-
Egg Preparation: Incubate fertilized eggs for 3 days. On day 3, create a small window in the eggshell over the air sac.
-
Sample Application: On day 7-8, gently place a sterile Thermanox® coverslip or filter paper disc soaked with the desired concentration of this compound (or vehicle control) onto the CAM, avoiding large blood vessels.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Imaging: After the incubation period, re-open the window and observe the CAM under a stereomicroscope. Capture images of the area around the implant.
-
Quantification:
-
Analyze the images to quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in a defined area around the implant.
-
The area of vessel inhibition can also be measured.
-
Caption: Workflow for the in vivo CAM assay.
References
Application Notes and Protocols for PD-161570 in FGF Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase.[1][2][3] This small molecule acts as an ATP-competitive inhibitor, demonstrating significant selectivity for FGFR over other receptor tyrosine kinases such as PDGFR and EGFR.[4][5] These characteristics make this compound a valuable tool for dissecting the intricate roles of FGF signaling in various biological processes, including cell proliferation, differentiation, and angiogenesis.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate FGF signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| FGFR | 40 | Kinase Assay | Potent inhibition of FGFR tyrosine kinase activity.[1][2][3] |
| FGFR1 | 39.9 | Kinase Assay | Specific for FGF Receptor 1.[4][5] |
| FGFR Phosphorylation | 622 | Cell-based Assay | Inhibition of FGF-1 receptor autophosphorylation in cells.[1][4] |
| PDGFR | 262 | Kinase Assay | Moderate inhibition of Platelet-Derived Growth Factor Receptor.[1][2][3] |
| EGFR | 3700 | Kinase Assay | Weak inhibition of Epidermal Growth Factor Receptor.[1][2][3] |
| c-Src | 44 | Kinase Assay | Inhibition of the non-receptor tyrosine kinase c-Src.[4][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Effect |
| A121(p) human ovarian carcinoma | Cell Growth | Not Specified | Blocked cell growth.[1][2] |
| Vascular Smooth Muscle Cells (VSMCs) | Cell Proliferation | 0.3 | Inhibited PDGF-stimulated proliferation (measured on day 8).[4] |
| Sf9 insect cells (overexpressing human FGF-1 receptor) | FGFR Phosphorylation | Not Specified | Suppressed constitutive phosphorylation of the FGF-1 receptor.[1][2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the FGF signaling pathway and a typical experimental workflow for studying its inhibition by this compound.
Caption: FGF Signaling Pathway Inhibition by this compound.
Caption: Workflow for studying FGF signaling with this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (M.Wt: 532.51)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.33 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[3] For short-term use, a solution stored at 4°C is acceptable.
-
2. In Vitro FGFR Kinase Assay
This protocol is a general guideline and may need optimization based on the specific FGFR isoform and substrate used.
-
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the following to each well:
-
Kinase buffer
-
FGFR1 enzyme
-
This compound dilution or DMSO (vehicle control)
-
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km value for the specific FGFR isoform, if known.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3. Western Blot Analysis of FGFR Phosphorylation in Cells
This protocol details the steps to assess the inhibitory effect of this compound on FGF-induced FGFR phosphorylation in a cellular context.
-
Cell Line: A suitable cell line expressing FGFR, such as human umbilical vein endothelial cells (HUVECs) or A121(p) cells.[1][2]
-
Materials:
-
This compound
-
FGF ligand (e.g., bFGF/FGF2 or FGF1)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of FGF ligand (e.g., 10-50 ng/mL) for 10-15 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition.
-
4. Cell Proliferation Assay
This protocol measures the effect of this compound on cell growth.
-
Materials:
-
Cells responsive to FGF signaling (e.g., VSMCs)
-
This compound
-
FGF ligand (or PDGF for VSMCs)
-
Complete growth medium and serum-free medium
-
MTT reagent or BrdU labeling kit
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treat the cells with a serial dilution of this compound in the presence of a stimulating factor (e.g., FGF or PDGF). Include a vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 1-8 days, as for VSMCs).[4]
-
Measure cell proliferation using either the MTT assay or a BrdU incorporation assay according to the manufacturer's protocol.
-
Calculate the IC50 value for cell proliferation inhibition.
-
This compound is a selective and potent inhibitor of FGFR signaling, making it an indispensable research tool. The provided data and protocols offer a comprehensive guide for its application in studying the multifaceted roles of the FGF pathway in health and disease. Proper experimental design and optimization based on these guidelines will enable researchers to generate robust and reliable data.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
In Vivo Applications of PD-161570: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-161570 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1] It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] Furthermore, this compound has been shown to inhibit Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1][2] This broad spectrum of activity makes this compound a valuable tool for investigating the roles of these signaling pathways in various physiological and pathological processes, including cancer, angiogenesis, and developmental biology. These application notes provide an overview of the known in vivo applications of this compound and detailed protocols for its use in experimental models.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of receptor tyrosine kinases, preventing autophosphorylation and subsequent activation of downstream signaling cascades. The primary target of this compound is FGFR1, with high affinity. Its inhibitory effects on PDGFR, EGFR, and c-Src, although less potent, contribute to its overall biological activity, particularly in the context of cancer where multiple signaling pathways are often dysregulated. The inhibition of these pathways can lead to the suppression of cell proliferation, migration, and angiogenesis.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various kinases, providing a basis for its selectivity and potency.
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | 39.9 | [1] |
| PDGFR | 310 | [1] |
| EGFR | 240 | [1] |
| c-Src | 44 | [1] |
| FGF-1 Receptor Phosphorylation | 622 | [1] |
| PDGF-stimulated Autophosphorylation | 450 | [1] |
In Vivo Applications & Protocols
Anti-Tumor Activity in Xenograft Models
This compound and its analogs from the pyrido[2,3-d]pyrimidine class have been evaluated for their anti-tumor efficacy in vivo using human tumor xenograft models in immunocompromised mice.
Experimental Protocol: Human Tumor Xenograft Study
This protocol is based on methodologies described for evaluating pyrido[2,3-d]pyrimidine derivatives in vivo.
1. Animal Model:
-
Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
2. Tumor Cell Implantation:
-
Human tumor cell lines (e.g., Colo-205 colon carcinoma, U87MG glioblastoma) are cultured under standard conditions.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
3. Drug Preparation and Administration:
-
Vehicle: A common vehicle for this class of compounds is an aqueous solution of 0.5% carboxymethyl cellulose (CMC).
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% CMC solution in sterile water.
-
Suspend the this compound powder in the 0.5% CMC vehicle to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 0.1 mL administration volume for a 10g mouse). Ensure the suspension is homogenous by vortexing or sonicating.
-
-
Dosage and Administration:
-
Dosing can range from 25 to 100 mg/kg, administered once or twice daily.
-
Administer the drug suspension orally (p.o.) by gavage or intraperitoneally (i.p.).
-
4. Study Groups:
-
Vehicle Control: Mice receive the vehicle solution only.
-
This compound Treatment Group(s): Mice receive this compound at one or more dose levels.
-
Positive Control (Optional): A standard-of-care chemotherapy agent for the specific tumor model.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), or after a fixed duration. Tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Diagram: Experimental Workflow for In Vivo Anti-Tumor Efficacy Study
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Inhibition of Angiogenesis
Given its inhibitory effects on key pro-angiogenic receptors (FGFR, PDGFR, VEGFR-implicated pathways), this compound is a candidate for in vivo anti-angiogenesis studies.
Experimental Protocol: Matrigel Plug Angiogenesis Assay
1. Animal Model:
-
C57BL/6 or other suitable mouse strain, 6-8 weeks old.
2. Matrigel Plug Preparation:
-
Thaw Matrigel (growth factor reduced) on ice.
-
Incorporate a pro-angiogenic factor such as basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF) into the liquid Matrigel at a final concentration of 150-200 ng/mL.
-
For the treatment group, also incorporate this compound into the Matrigel at the desired concentration (e.g., 1-10 µM).
-
Keep all solutions and the Matrigel on ice to prevent premature polymerization.
3. Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice. The Matrigel will form a solid plug at body temperature.
4. Treatment:
-
In addition to incorporating this compound into the plug, systemic administration (i.p. or p.o.) can be performed as described in the xenograft protocol to assess systemic anti-angiogenic effects.
5. Analysis:
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Hemoglobin Assay (Drabkin's Method):
-
Homogenize the Matrigel plug in a known volume of water.
-
Centrifuge to pellet debris.
-
Add Drabkin's reagent to the supernatant, which converts hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm and quantify the hemoglobin content using a standard curve. Hemoglobin content is proportional to the extent of vascularization.
-
-
Immunohistochemistry:
-
Fix the Matrigel plugs in formalin and embed in paraffin.
-
Section the plugs and stain for endothelial cell markers such as CD31 or von Willebrand Factor (vWF) to visualize and quantify blood vessels.
-
Developmental Biology Studies in Porcine Embryos
This compound has been utilized to investigate the role of FGF signaling in the early development of porcine embryos, specifically in the context of pluripotency and lineage segregation.
Experimental Protocol: In Vitro Culture of Porcine Embryos with this compound
This protocol is adapted from studies on porcine embryology.
1. Embryo Collection:
-
Collect porcine embryos at the blastocyst stage from donor gilts.
2. In Vitro Culture:
-
Culture embryos in a suitable medium, such as PZM-3 or NCSU-23, supplemented with fetal bovine serum or bovine serum albumin.
-
Culture conditions: 38.5°C, 5% CO2 in humidified air.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the culture medium at the desired final concentration (e.g., 100 nM to 1 µM). Include a DMSO vehicle control group.
-
Culture the embryos in the presence of the inhibitor for a specified period (e.g., 24-72 hours).
4. Analysis:
-
Immunofluorescence Staining:
-
Fix the embryos in 4% paraformaldehyde.
-
Permeabilize with Triton X-100.
-
Incubate with primary antibodies against markers of interest, such as NANOG (epiblast) and GATA4 or GATA6 (hypoblast).
-
Incubate with fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Cell Counting:
-
Image the embryos using a confocal microscope.
-
Count the number of cells positive for each marker to determine the effect of FGF signaling inhibition on inner cell mass (ICM) and trophectoderm development and lineage specification.
-
Signaling Pathway Diagrams
Diagram: Simplified FGFR1 Signaling Pathway and Point of Inhibition by this compound
Caption: Inhibition of FGFR1 signaling by this compound.
Diagram: Overview of Pathways Inhibited by this compound
Caption: this compound targets multiple signaling pathways involved in cancer progression.
References
Troubleshooting & Optimization
Technical Support Center: PD-161570 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak signals in Western blot experiments utilizing the inhibitor PD-161570.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in Western blot experiments?
A1: this compound is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs). Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1), but it also inhibits Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. In a Western blot experiment, the typical goal is to assess the efficacy of this compound by measuring the decrease in the phosphorylation of its target receptors, most commonly phospho-FGFR1.
Q2: Why am I seeing a weak or no signal for my phosphorylated target protein after this compound treatment?
A2: A weak or absent signal for your phosphorylated target can be due to several factors. These can be broadly categorized into issues with the inhibitor treatment, sample preparation, and the Western blot procedure itself. Effective inhibition by this compound should lead to a decrease in the phosphorylated form of the target protein. However, if the signal is weaker than expected or absent even in your untreated control, it points to a technical issue in your experimental workflow.
Q3: What is the optimal concentration and treatment time for this compound?
A3: The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific target being investigated. As a starting point, concentrations ranging from 0.1 µM to 1 µM are often used, with treatment times that can range from 30 minutes to 24 hours. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: Which antibody should I use to detect the inhibition of FGFR1 by this compound?
A4: To assess the inhibitory activity of this compound on FGFR1, you should use an antibody that specifically recognizes the phosphorylated form of FGFR1. A commonly used antibody targets the dual phosphorylation site at tyrosines 653 and 654 (pFGFR1 Tyr653/654), which is critical for the kinase activity of the receptor. It is also crucial to run a parallel blot with an antibody against total FGFR1 to ensure that the observed decrease in phosphorylation is not due to a decrease in the total amount of the receptor protein.
Troubleshooting Weak Signal in this compound Western Blot
A weak signal for your phosphorylated target protein can be a significant roadblock. The following table outlines potential causes and suggests solutions to enhance your Western blot results.
| Potential Cause | Recommended Solution |
| Inhibitor Treatment | |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 in your cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal incubation time for maximal inhibition of receptor phosphorylation. |
| Sample Preparation | |
| Phosphatase Activity | Always use ice-cold buffers and add a phosphatase inhibitor cocktail to your lysis buffer to prevent dephosphorylation of your target protein.[1] |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your target protein before running the Western blot.[2] |
| Improper Lysis Buffer | Use a lysis buffer, such as RIPA buffer, that is effective at extracting membrane-bound receptors. Ensure the lysis buffer contains protease and phosphatase inhibitors. |
| Western Blot Protocol | |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins like FGFR1, consider a wet transfer overnight at 4°C. |
| Inappropriate Blocking Agent | Avoid using non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to find the optimal concentration that yields a strong signal with low background. |
| Insufficient Antibody Incubation | Increase the primary antibody incubation time, for example, by incubating overnight at 4°C. |
| Inactive Detection Reagent | Ensure your ECL substrate is fresh and has been stored correctly. |
Experimental Protocols
Detailed Protocol for Assessing this compound-Mediated Inhibition of FGFR1 Phosphorylation
This protocol provides a step-by-step guide for treating cells with this compound and subsequently analyzing the phosphorylation status of FGFR1 by Western blot.
1. Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for the predetermined optimal time at 37°C.
-
If your experiment requires stimulation to induce receptor phosphorylation, you may need to add a ligand (e.g., FGF) for a short period before harvesting the cells.
2. Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a fresh tube. This is your total cell lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
4. Western Blotting:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FGFR1 (e.g., anti-pFGFR1 Tyr653/654) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, you can strip the membrane and re-probe with an antibody against total FGFR1 or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
FGFR1 Signaling Pathway
Caption: Mechanism of this compound action on the FGFR1 signaling pathway.
Western Blot Troubleshooting Workflow
Caption: Logical workflow for troubleshooting a weak Western blot signal.
References
Technical Support Center: Troubleshooting High Background in Western Blotting with PD-161570
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address high background issues specifically encountered when using the tyrosine kinase inhibitor PD-161570 in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2][3] By blocking the ATP-binding site on these kinases, this compound inhibits their autophosphorylation and subsequent downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][4] Its inhibitory effects on these pathways make it a valuable tool in cancer research and drug development.[1]
Q2: I'm observing high background across my entire membrane after using this compound. What are the possible causes?
High background, appearing as a uniform dark haze, can obscure your protein of interest and make data interpretation challenging.[5] When using a small molecule inhibitor like this compound, several factors could contribute to this issue:
-
Inadequate Blocking: The blocking step is critical to prevent non-specific binding of antibodies to the membrane.[5][6] If blocking is insufficient, both primary and secondary antibodies can bind to unoccupied sites, leading to high background.
-
Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody is a common cause of high background.[7][8][9][10]
-
Insufficient Washing: Washing steps are essential for removing unbound and non-specifically bound antibodies.[5][9] Inadequate washing will result in residual antibodies that contribute to background noise.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[5][8]
-
Non-Specific Binding of Secondary Antibody: The secondary antibody may be binding non-specifically to other proteins in your lysate or to the membrane itself.[7][11]
Q3: Could this compound itself be causing the high background?
While this compound is a small molecule and unlikely to be directly detected by antibodies, its presence in the cell lysate could indirectly contribute to background issues. For instance, high concentrations of the inhibitor might lead to protein precipitation or aggregation, which can cause non-specific antibody trapping. However, this is less common than the general causes listed in Q2. It is more probable that the experimental conditions need optimization.
Q4: I see multiple non-specific bands on my blot. What could be the reason?
The appearance of unexpected bands can be due to several factors:
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes to your target protein.
-
Sample Degradation: If samples are not handled properly, proteases can degrade your target protein, leading to the appearance of lower molecular weight bands.[7] The use of protease and phosphatase inhibitors is crucial.[7]
-
Excessive Protein Loading: Loading too much protein per lane can lead to "bleed-over" between lanes and increase the likelihood of non-specific antibody binding.[8]
-
Secondary Antibody Specificity: The secondary antibody might be cross-reacting with other proteins in the lysate.[7]
Q5: How can I be sure that the bands I'm seeing are specific?
Including proper controls is essential to validate your Western blot results.[7] Consider the following:
-
Positive Control: A sample known to express the target protein. This could be a cell lysate from a cell line with high expression or a purified recombinant protein.[7]
-
Negative Control: A sample from a cell line known not to express the target protein.
-
Secondary Antibody Only Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[7][11] If bands appear, your secondary antibody is likely the source of the non-specific signal.
Troubleshooting Guides
Here are detailed guides to systematically troubleshoot high background issues when using this compound.
Guide 1: Optimizing Your Western Blotting Protocol
This guide provides a step-by-step approach to refining your experimental procedure to minimize background.
1. Blocking Optimization:
-
Choice of Blocking Agent: The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[5] For studies involving phosphorylated proteins, which is often the case when using kinase inhibitors like this compound, BSA is generally preferred as milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies.[5][8]
-
Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA) and/or extend the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).[9][10]
-
Add a Detergent: Including a mild detergent like Tween-20 (0.05-0.1%) in your blocking buffer can help reduce non-specific interactions.[6][9]
2. Antibody Dilution and Incubation:
-
Titrate Your Antibodies: The optimal antibody concentration is a balance between strong signal and low background. Perform a titration experiment to determine the lowest concentration of both primary and secondary antibodies that still provides a robust signal for your target protein.[8][10][11]
-
Incubation Conditions: Try incubating your primary antibody for a longer duration at a lower temperature (e.g., overnight at 4°C instead of 1-2 hours at room temperature).
3. Washing Procedure:
-
Increase Wash Volume and Duration: Use a larger volume of wash buffer and increase the number and duration of your washes. For example, try five washes of 10 minutes each with gentle agitation.[5][9][12]
-
Detergent in Wash Buffer: Ensure your wash buffer (e.g., TBST or PBST) contains a detergent like Tween-20 (typically 0.1%).
4. Membrane Handling:
-
Choose the Right Membrane: Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose membranes.[5][10] If you consistently experience high background with PVDF, consider switching to nitrocellulose.
-
Keep the Membrane Wet: Never allow the membrane to dry out during any step of the Western blotting process.[5][8]
Guide 2: Addressing Potential Issues with this compound Treatment
While less common, your experimental setup with this compound could be a contributing factor.
1. Optimal Concentration of this compound:
-
Dose-Response Experiment: If you suspect the inhibitor concentration is an issue, perform a dose-response experiment to determine the lowest effective concentration that inhibits your target's phosphorylation without causing widespread cellular stress or protein precipitation. The IC50 values for this compound can serve as a starting point for determining the concentration range.
| Target Kinase | IC50 (nM) |
| FGF-1 Receptor | 39.9[1][2] |
| c-Src | 44[1][2] |
| EGFR | 240[1][2] |
| PDGFR | 310[1][2] |
| FGF-1 Receptor Phosphorylation | 622[1][2] |
| PDGF-stimulated Autophosphorylation | 450[1][2] |
-
Cell Viability Assay: Ensure that the concentration of this compound used is not causing significant cell death, which could lead to protein degradation and non-specific bands.
2. Sample Preparation:
-
Fresh Lysates: Always use freshly prepared cell lysates.[7] If lysates need to be stored, they should be aliquoted and snap-frozen in liquid nitrogen and stored at -80°C.
-
Inhibitor Cocktails: Always include a fresh cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[7]
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification for this compound Treated Cells
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Protocol 2: Western Blotting for Phosphorylated and Total Protein
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[4] Include a pre-stained protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR or anti-total-FGFR) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.[4] Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): If you need to probe for another protein on the same blot, you can strip the membrane and re-probe with a different primary antibody.
Visualizations
Caption: Mechanism of action of this compound in inhibiting receptor tyrosine kinase signaling.
Caption: A logical workflow for troubleshooting high background issues in Western blotting.
Caption: A typical experimental workflow for Western blotting analysis of this compound treated cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. arp1.com [arp1.com]
- 10. biossusa.com [biossusa.com]
- 11. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Interpreting multiple bands in PD-161570 western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve common issues encountered during western blotting experiments, with a specific focus on the use of the inhibitor PD-161570.
FAQs: Interpreting Multiple Bands in a this compound Western Blot
Q1: We are using this compound to inhibit a target kinase and are observing multiple bands in our western blot. What are the potential reasons for this?
The appearance of multiple bands in a western blot, especially when using a kinase inhibitor like this compound, can stem from several biological and technical factors. This compound is a potent inhibitor of several tyrosine kinases, including FGFR, PDGFR, EGFR, and c-Src.[1][2][3][4][5] Its mechanism of action, which involves the inhibition of phosphorylation, can indirectly lead to the observation of multiple bands.[1][2]
Potential causes can be broadly categorized as:
-
Target-Related Factors:
-
Protein Isoforms: The antibody may be detecting different isoforms of the target protein that arise from alternative splicing.[6][7]
-
Post-Translational Modifications (PTMs): Changes in phosphorylation status due to this compound treatment can alter a protein's migration in the gel.[1] Other PTMs like glycosylation, ubiquitination, or SUMOylation can also result in multiple bands.[6][7]
-
Protein Degradation: The target protein may be susceptible to cleavage by proteases during sample preparation, leading to lower molecular weight bands.[7][8][9]
-
Protein Dimers or Multimers: Incomplete denaturation of samples can result in the detection of higher molecular weight bands corresponding to protein complexes.[9]
-
-
Antibody-Related Factors:
-
Experimental Protocol Factors:
-
Sample Preparation: Inadequate lysis buffer, insufficient protease inhibitors, or improper sample handling can lead to protein degradation.[7][8][9]
-
Gel Electrophoresis: Running the gel at too high a voltage can cause "smiling" bands or poor separation.[9]
-
Blocking: Inefficient blocking of the membrane can result in high background and non-specific bands.[6][8]
-
Troubleshooting Guide: Systematic Approach to Resolving Multiple Bands
This guide provides a step-by-step approach to identify and resolve the issue of multiple bands in your western blot when using this compound.
Step 1: Analyze the Pattern of Multiple Bands
Carefully observe the characteristics of the bands. This can provide initial clues to the underlying cause.
| Band Pattern | Potential Cause | Recommended First Action |
| Bands at lower molecular weight than expected | Protein degradation | Add fresh protease and phosphatase inhibitors to your lysis buffer. |
| Bands at higher molecular weight than expected | Protein modifications (e.g., glycosylation, ubiquitination) or multimers. | Check the literature for known modifications of your target protein. Ensure complete sample denaturation. |
| Multiple bands appear in all lanes (including control) | Non-specific antibody binding or issues with experimental technique. | Optimize antibody concentrations and blocking conditions. |
| Extra bands appear only in this compound treated lanes | The inhibitor may be affecting PTMs or inducing cleavage of the target. | Investigate the known effects of this compound on your target protein's signaling pathway. |
Step 2: Experimental Protocols and Optimization
This protocol provides a baseline for troubleshooting.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Separate protein samples on an appropriate percentage SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended for most proteins.[6]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[6]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
| Issue | Recommended Optimization | Expected Outcome |
| Protein Degradation | Add fresh, broad-spectrum protease and phosphatase inhibitors to the lysis buffer immediately before use. Keep samples on ice at all times.[7][9] | Reduction or elimination of lower molecular weight bands. |
| Non-specific Antibody Binding | Titrate the primary antibody concentration. Increase the number and duration of wash steps.[8][10] Increase the stringency of the wash buffer (e.g., higher salt or detergent concentration).[8] | Disappearance of faint, non-specific bands. |
| Inefficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., switch from milk to BSA or vice versa).[6] | Reduced background and fewer non-specific bands. |
| Incomplete Denaturation | Increase the boiling time of the samples in Laemmli buffer to 10 minutes. Add fresh reducing agent (e.g., DTT or β-mercaptoethanol) to the sample buffer.[9] | Disappearance of high molecular weight bands corresponding to multimers. |
Step 3: this compound Signaling Pathway and its Implications
This compound inhibits receptor tyrosine kinases, which are key components of cellular signaling pathways. Understanding this can help interpret your western blot results.
Caption: this compound inhibits multiple receptor tyrosine kinases and c-Src.
The inhibition of phosphorylation by this compound can lead to a shift in the apparent molecular weight of the target protein. A phosphorylated protein often migrates slower (appears as a higher band) than its dephosphorylated counterpart. Therefore, treatment with this compound might cause a decrease in the intensity of an upper band and an increase in the intensity of a lower band.
Step 4: Logical Troubleshooting Workflow
This workflow can help you systematically address the issue of multiple bands.
Caption: A logical workflow for troubleshooting multiple bands in western blots.
By following this structured approach, researchers can efficiently diagnose and resolve the issue of multiple bands, leading to clearer and more reliable western blot data when using inhibitors like this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. agrisera.com [agrisera.com]
- 8. sinobiological.com [sinobiological.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. You are being redirected... [prosci-inc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with PD-161570
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PD-161570 in cell viability assays. Understanding the compound's mechanism of action and potential for experimental artifacts is crucial for generating accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary target is the Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3][4][5][6] However, it also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] This multi-targeted inhibition can lead to a reduction in cell proliferation, making it a compound of interest in cancer research.[1][2] this compound has also been noted to inhibit bone morphogenetic protein (BMP) and TGF-β signaling pathways.[2]
Q2: I'm observing a decrease in cell viability with this compound, but I'm unsure if it's a true biological effect or an artifact. What should I consider?
Several factors can contribute to apparent changes in cell viability. It's important to differentiate between the compound's expected biological activity and potential experimental artifacts. Key considerations include:
-
Off-Target Effects: Due to its activity against multiple kinases, the observed effects may not be solely due to FGFR1 inhibition.[1][2] Consider the expression profile of your cell line to determine if PDGFR, EGFR, or c-Src inhibition could be contributing to the response.
-
Compound Solubility and Precipitation: Like many small molecules, this compound has limited solubility in aqueous solutions.[7] Precipitation of the compound at higher concentrations can lead to inconsistent results and may directly interfere with some assay readouts.
-
Assay Interference: The chemical structure of this compound or its solvent (typically DMSO) could interfere with the chemistry of your chosen viability assay (e.g., MTT, XTT, resazurin, or ATP-based assays).
Q3: My dose-response curve for this compound is not behaving as expected (e.g., it's flat or has a strange shape). What could be the cause?
Anomalous dose-response curves can arise from several issues:
-
Compound Precipitation: At higher concentrations, the compound may be precipitating out of the media, leading to a plateau in the dose-response curve as the effective concentration is no longer increasing.
-
Off-Target Effects: At high concentrations, off-target effects can dominate, leading to a complex dose-response that doesn't fit a standard sigmoidal curve.[7]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be reaching toxic levels at higher doses of your compound, confounding the results.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells, especially at higher concentrations, for any signs of precipitation (e.g., cloudiness, crystals). Prepare fresh serial dilutions of this compound for each experiment. Consider using a lower top concentration or a different solvent system if precipitation is suspected. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of rows. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Pipetting Errors | Calibrate and use appropriate-volume pipettes for all additions of compound and assay reagents. |
Issue 2: Inconsistent Results Across Experiments
| Potential Cause | Troubleshooting Step |
| Compound Stability | This compound may degrade over time in solution.[2] Prepare fresh stock solutions and working dilutions for each experiment. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[2][8] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cells at very high passage numbers can have altered growth rates and drug sensitivities. |
| Variations in Incubation Time | Use a consistent incubation time with the compound for all experiments. |
Issue 3: Potential Assay Interference
| Control Experiment | Purpose |
| Compound in Media (No Cells) | To determine if this compound itself absorbs light or fluoresces at the same wavelength as your assay readout. This is a crucial control for colorimetric and fluorometric assays. |
| Solvent Control | To assess the effect of the solvent (e.g., DMSO) on cell viability at the highest concentration used in your experiment. |
| Untreated Cells | To establish a baseline for 100% cell viability. |
| Positive Control (Known Toxin) | To ensure the assay is capable of detecting a decrease in cell viability. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against various kinases. This data is critical for designing experiments and interpreting results, especially when considering potential off-target effects.
| Target Kinase | IC₅₀ Value | Reference |
| FGFR1 | 39.9 nM | [1][2] |
| FGFR | 40 nM | [4][5][6][8] |
| c-Src | 44 nM | [1][2] |
| EGFR | 240 nM | [1][2] |
| PDGFR | 310 nM | [1][2] |
| PDGFβ Receptor | 262 nM | [4][6] |
| EGFR | 3700 nM | [3][4][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Solubility: this compound is soluble in DMSO and ethanol up to 100 mM.[8][9] It is also soluble in 0.1 M HCl.[5][10]
-
Preparation: To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to your vial of this compound powder. For example, to a 1 mg vial (MW: 532.51 g/mol ), add 187.8 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2]
Protocol 2: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (untreated, solvent control, and compound in media without cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[11]
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 9. bio-techne.com [bio-techne.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD-161570 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of PD-161570 while avoiding toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of several tyrosine kinases. Its primary target is the Fibroblast Growth Factor Receptor 1 (FGF-1R).[1][2][3][4] It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the proto-oncogene tyrosine-protein kinase Src (c-Src).[1][2][3][4] Additionally, it has been shown to inhibit bone morphogenetic protein (BMP) and TGF-β signaling pathways.[2][4]
Q2: What are the known IC50 values for this compound against its targets?
The half-maximal inhibitory concentration (IC50) values for this compound vary across its different targets. These values are crucial for determining an effective concentration for your experiments.
| Target | IC50 Value |
| FGF-1R | 39.9 nM[1][2][3] |
| c-Src | 44 nM[1][2][3] |
| EGFR | 240 nM[1][2][3] |
| PDGFR | 310 nM[1][2] |
| FGF-1R Phosphorylation | 622 nM[2][5] |
| PDGF-stimulated Autophosphorylation | 450 nM[2] |
Q3: At what concentration does this compound typically show biological activity in cell-based assays?
This compound has been shown to inhibit PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent manner with an IC50 of 0.3 µM (300 nM) after an 8-day treatment.[1][2][4] It's important to note that the optimal concentration will vary depending on the cell type, experimental duration, and the specific endpoint being measured.
Q4: What are the potential signs of toxicity in my cell cultures when using this compound?
General signs of cytotoxicity to monitor in your cell cultures include:
-
A significant decrease in cell viability compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of cellular debris.
-
A reduction in metabolic activity.
-
Induction of apoptosis or necrosis.
It is critical to distinguish between the intended anti-proliferative effects of this compound and general cytotoxicity.
Q5: How can I differentiate between on-target anti-proliferative effects and off-target toxicity?
Distinguishing between on-target and off-target effects is a critical step in validating your experimental results. Here are a few strategies:
-
Use a secondary inhibitor: Treat your cells with a structurally different inhibitor that targets the same primary target (FGFR1). If you observe the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, overexpress a version of the target protein that is resistant to this compound. If the inhibitor's effect is diminished, it strongly suggests an on-target mechanism.
-
Counter-screening: Test this compound in a cell line that does not express the intended target (e.g., FGFR1). If toxicity is still observed, it is likely due to off-target effects.
Troubleshooting Guides
Issue 1: Significant Cell Death Observed at Expected Efficacious Concentrations
Possible Cause: The concentration of this compound being used may be cytotoxic to your specific cell line.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50):
-
Action: Perform a cell viability assay (e.g., MTT, XTT, or LDH release assay) with a broad range of this compound concentrations to determine the CC50 value.
-
Rationale: This will establish a therapeutic window, which is the concentration range where the compound is effective without being overly toxic.
-
-
Optimize Incubation Time:
-
Action: Conduct a time-course experiment to see if shorter incubation times can achieve the desired biological effect with less toxicity.
-
Rationale: Cytotoxicity can be time-dependent.
-
-
Evaluate Vehicle Control:
-
Action: Run a dose-response of your vehicle (e.g., DMSO) alone.
-
Rationale: High concentrations of some solvents can be independently toxic to cells.
-
Issue 2: Inconsistent or Not Reproducible Results
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Action: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition for all experiments.
-
Rationale: The physiological state of the cells can significantly influence their response to treatment.
-
-
Verify Compound Integrity and Solubility:
-
Action: Confirm the purity of your this compound stock. Visually inspect your stock solution and the final concentration in your media for any signs of precipitation.
-
Rationale: The compound may degrade over time, or poor solubility can lead to inaccurate effective concentrations.
-
Experimental Protocols
Protocol: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a general workflow for determining the optimal concentration of this compound for your in vitro experiments, focusing on balancing efficacy with cell viability.
1. Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO and ethanol up to 100 mM.[3][5][6]
-
Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
2. Dose-Response Experiment for Efficacy (e.g., Inhibition of Phosphorylation):
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in your cell culture medium. A common starting point is a 10-point dilution series. Remember to include a vehicle-only control.
-
Incubation: Treat the cells for a duration relevant to your biological question (e.g., 1, 6, 24, or 48 hours).
-
Assay: Perform an assay to measure the inhibition of your target. For this compound, this could be a Western blot to detect the phosphorylation status of FGFR1 or its downstream effectors.
-
Data Analysis: Quantify the results and plot the percent inhibition against the log of the this compound concentration to determine the IC50 value in your system.
3. Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with the same range of this compound concentrations used in the efficacy experiment.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's protocol to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to determine the CC50 value.
4. Determining the Therapeutic Window:
-
Compare the IC50 value from your efficacy assay with the CC50 value from your cytotoxicity assay.
-
An ideal experimental concentration should be well above the IC50 for your desired effect and well below the CC50 to ensure that the observed effects are not due to general toxicity.
Visualizations
Caption: this compound inhibits multiple tyrosine kinases.
References
PD-161570 off-target effects in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PD-161570, a potent inhibitor of the FGF-1 receptor tyrosine kinase. This guide is intended for researchers, scientists, and drug development professionals who may encounter unexpected experimental results due to the compound's interactions with other cellular targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and ATP-competitive inhibitor of the human FGF-1 receptor (FGFR1) tyrosine kinase with an IC50 of 39.9 nM and a Ki of 42 nM.[1] It is designed to selectively target this receptor to modulate its signaling pathways.
Q2: What are the known off-target kinases of this compound?
While this compound shows selectivity for FGFR1, it has been observed to inhibit other tyrosine kinases at higher concentrations. The known off-target kinases include Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1]
Q3: At what concentrations are the off-target effects of this compound observed?
The inhibitory concentrations (IC50) for the off-target kinases are significantly higher than for FGFR1, indicating a window of selectivity. For instance, the IC50 for PDGFRβ is 262 nM and for EGFR is 3.7 µM, which is about 5-fold and 100-fold greater than for FGFR1, respectively.[2][3] The IC50 for c-Src is 44 nM.[1]
Q4: Does this compound affect signaling pathways other than receptor tyrosine kinases?
Yes, this compound has been identified as an inhibitor of bone morphogenetic protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways.[1] Researchers should consider these effects when interpreting data from cellular assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, potentially due to its off-target effects.
| Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell proliferation or migration in cell types not primarily driven by FGF signaling. | Inhibition of PDGFR or EGFR signaling pathways, which are also key regulators of cell growth and motility.[1] | 1. Perform a dose-response experiment to determine if the effect is observed at concentrations closer to the IC50 of PDGFR or EGFR. 2. Use a more selective inhibitor for PDGFR or EGFR as a control to confirm the involvement of these pathways. 3. Analyze the phosphorylation status of PDGFR and EGFR in your experimental system upon treatment with this compound. |
| Alterations in cell adhesion or cytoskeletal organization. | Inhibition of c-Src, a kinase involved in focal adhesion signaling and cytoskeletal dynamics.[1] | 1. Evaluate the phosphorylation of c-Src and its downstream targets (e.g., FAK, paxillin) in the presence of this compound. 2. Use a specific c-Src inhibitor (e.g., SU6656) as a comparative control. |
| Unanticipated effects on cell differentiation, particularly in osteogenic or chondrogenic lineages. | Inhibition of BMP and TGF-β signaling pathways, which are critical for these developmental processes.[1] | 1. Assess the phosphorylation levels of Smad proteins, the downstream effectors of TGF-β/BMP signaling. 2. Compare the observed phenotype with that induced by known inhibitors of the TGF-β/BMP pathways (e.g., SB431542, Noggin). |
| Observed phenotype is not rescued by the addition of FGF-1. | The effect may be mediated by an off-target kinase rather than FGFR1. | 1. Systematically investigate the involvement of the known off-targets (PDGFR, EGFR, c-Src, TGF-β/BMP) using specific inhibitors and pathway activation assays. 2. Consider performing a broader kinase panel screen to identify other potential off-targets in your specific cellular context. |
Quantitative Data on Off-Target Effects
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Selectivity vs. FGFR1 | Reference |
| FGFR1 | 40 | - | [2][3] |
| PDGFRβ | 262 | ~5-fold less sensitive | [2][3] |
| EGFR | 3700 | ~100-fold less sensitive | [2][3] |
| c-Src | 44 | ~1.1-fold less sensitive | [1] |
| FGFR Phosphorylation | 622 | - | [4] |
| PDGF-stimulated Autophosphorylation | 450 | - | [1] |
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling interactions of this compound and a general workflow for investigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
How to control for PD-161570 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the off-target activities of PD-161570.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2]. However, it also exhibits inhibitory activity against several other protein tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src[1][2]. Additionally, this compound has been reported to inhibit Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling[1].
Q2: Why is it crucial to control for the off-target activity of this compound?
Q3: What are the general strategies to minimize and control for off-target effects of small molecule inhibitors like this compound?
Several strategies can be employed to mitigate and control for off-target effects:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.
-
Employ structurally distinct inhibitors: Use an alternative FGFR inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to FGFR1 inhibition and not a shared off-target of this compound.
-
Genetic validation: Utilize techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of FGFR1 to phenocopy the effects of this compound. This provides strong evidence that the observed phenotype is on-target.
-
Rescue experiments: In cells treated with this compound, overexpress a version of FGFR1 that is resistant to the inhibitor. If the phenotype is rescued, it is likely an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Observed phenotype is inconsistent with known FGFR1 signaling. | Off-target activity of this compound. | 1. Perform a dose-response curve for both the on-target (e.g., p-FRS2) and the observed phenotype. 2. Use a structurally unrelated FGFR inhibitor. 3. Perform an FGFR1 knockdown or knockout experiment. | A significant difference in the IC50 values between the on-target and off-target phenotype suggests an off-target effect. If the alternative inhibitor or genetic approach does not reproduce the phenotype, it is likely an off-target effect of this compound. |
| High cellular toxicity at concentrations required for FGFR1 inhibition. | Off-target toxicity. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Use a counter-screen in a cell line that does not express FGFR1. | Identification of other kinases inhibited by this compound at similar concentrations could explain the toxicity. If toxicity persists in the FGFR1-null cell line, it is likely due to off-target effects. |
| Inconsistent results between experiments. | Experimental variability. | 1. Ensure consistent cell culture conditions and passage numbers. 2. Prepare fresh stock solutions of this compound regularly. 3. Include appropriate positive and negative controls in every experiment. | Consistent and reproducible data with appropriate controls will validate the observed effects. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Reference |
| FGFR1 | 39.9 | [1][2] |
| c-Src | 44 | [1] |
| EGFR | 240 | [1] |
| PDGFR | 310 | [1] |
| FGFR phosphorylation | 622 | [1] |
| PDGF-stimulated autophosphorylation | 450 | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of purified kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
-
Kinase Reaction:
-
Use a commercial kinase profiling service or a in-house panel of purified recombinant kinases.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
In a 96-well or 384-well plate, add the kinase, the appropriate peptide substrate, and ATP. The ATP concentration should be at or near the Km for each specific kinase.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and measure kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with FGFR1 and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against FGFR1 and suspected off-targets (e.g., p-EGFR, p-PDGFR, p-Src). Also, use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities and plot the relative amount of soluble protein against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Chemical Proteomics for Off-Target Identification
Objective: To identify the direct binding targets of this compound in an unbiased manner from a complex cell lysate.
Methodology:
-
Affinity Resin Preparation:
-
Synthesize a derivative of this compound with a linker arm that can be immobilized on a solid support (e.g., NHS-activated sepharose beads). A control resin without the immobilized compound should also be prepared.
-
-
Cell Lysis and Lysate Preparation:
-
Grow cells to a high density and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Chromatography:
-
Incubate the cell lysate with the this compound-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
To identify specific binders, a competition experiment can be performed by pre-incubating the lysate with an excess of free this compound before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Protein Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Proteins that are significantly enriched on the this compound beads compared to the control beads, and whose binding is competed by free this compound, are considered potential off-targets.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for controlling for its off-target activities.
Caption: On-target FGFR1 signaling pathways inhibited by this compound.
Caption: Known off-target signaling pathways also inhibited by this compound.
References
PD-161570 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD-161570 in long-term experiments. The information is presented in a question-and-answer format to directly address potential stability issues and other common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1). It also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C, where it can remain stable for up to four years.[1] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: What are the potential causes of reduced this compound activity in my long-term experiment?
Several factors can contribute to the loss of this compound activity over time in aqueous experimental media:
-
Hydrolysis: The pyrido[2,3-d]pyrimidine core of this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Components of the cell culture media or exposure to air could lead to oxidative degradation of the molecule.
-
Adsorption: Small molecules like this compound can adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the media.
-
Photodegradation: Exposure to light, particularly UV, can cause degradation of photosensitive compounds.
-
Metabolism by Cells: If using a cell-based assay, cellular enzymes may metabolize the compound over time.
Troubleshooting Guides
Issue 1: Gradual loss of inhibitory effect over several days in a cell culture experiment.
-
Possible Cause: Degradation of this compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
Replenish the medium and compound more frequently: Instead of a single application at the beginning of the experiment, consider replacing the medium with freshly prepared this compound solution every 24-48 hours.
-
Optimize pH of the culture medium: Ensure the cell culture medium is buffered to a stable physiological pH (typically 7.2-7.4), as deviations to acidic or alkaline conditions can accelerate hydrolysis.
-
Protect from light: Keep cell culture plates or flasks in the dark as much as possible by wrapping them in foil or storing them in a light-protected incubator.
-
Use low-binding plasticware: If significant adsorption is suspected, consider using low-adhesion tissue culture plasticware.
-
Analytical Confirmation: If feasible, use techniques like HPLC-MS to quantify the concentration of this compound in your culture medium over the time course of the experiment to directly assess its stability.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inaccurate initial concentration due to poor solubility or adsorption to labware during preparation.
-
Troubleshooting Steps:
-
Ensure complete solubilization of the stock solution: Before preparing working dilutions, ensure your stock solution of this compound in DMSO or ethanol is fully dissolved. Gentle warming and vortexing can aid this process.
-
Pre-wet pipette tips: When pipetting stock solutions, pre-wet the tip with the solvent to minimize adsorption of the compound to the plastic surface.
-
Prepare fresh dilutions for each experiment: Avoid using old working dilutions, as the compound may be less stable at lower concentrations in aqueous buffers.
-
Verify stock solution concentration: If you have access to analytical instrumentation, periodically verify the concentration of your stock solution.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₅Cl₂N₇O | [2][3] |
| Molecular Weight | 532.51 g/mol | [2][3] |
| IC₅₀ for FGFR1 | 39.9 nM | [2] |
| IC₅₀ for PDGFR | 310 nM | [2] |
| IC₅₀ for EGFR | 240 nM | [2] |
| IC₅₀ for c-Src | 44 nM | [2] |
| Solubility in DMSO | Up to 100 mM | [3][4] |
| Solubility in Ethanol | Up to 100 mM | [3][4] |
| Storage Condition | Form | Duration | Reference |
| -20°C | Solid | Up to 4 years | [1] |
| -80°C | Stock Solution | Up to 6 months | [2] |
| -20°C | Stock Solution | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. f. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Long-Term Cell Viability Assay with this compound
-
Materials: Cells of interest, appropriate cell culture medium, 96-well plates, this compound stock solution, cell viability reagent (e.g., MTT, PrestoBlue).
-
Procedure: a. Seed cells in a 96-well plate at the desired density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in fresh cell culture medium from the stock solution. It is crucial to prepare these dilutions fresh for each treatment. c. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. d. For long-term experiments (e.g., >48 hours), replace the medium with freshly prepared this compound-containing medium every 48 hours to maintain a consistent concentration of the active compound. e. At the desired time points, perform the cell viability assay according to the manufacturer's instructions. f. Read the absorbance or fluorescence on a plate reader. g. Normalize the data to the vehicle control (e.g., DMSO-treated cells) to determine the effect of this compound on cell viability.
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Overview of PDGFR signaling pathways inhibited by this compound.
Caption: Key EGFR signaling cascades and the point of inhibition by this compound.
Caption: Recommended workflow for long-term cell-based assays using this compound.
References
Improving PD-161570 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of the selective FGFR inhibitor, PD-161570. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase, with an IC50 value of 40 nM.[1][2][3] It also shows inhibitory activity against PDGFR, EGFR, and c-Src tyrosine kinases at higher concentrations.[4][5] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with low intrinsic aqueous solubility, which can present challenges in preparing solutions for in vitro and cell-based assays.[6]
Q2: In which organic solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, with a reported solubility of up to 100 mM in both solvents.[1][7] It is common practice to prepare a high-concentration stock solution in DMSO for long-term storage.
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS, pH 7.4). Why does this happen?
A3: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution. The final concentration of DMSO in your aqueous solution is a critical factor; even at low percentages (e.g., <1%), precipitation can occur if the aqueous solubility of the compound is exceeded.[6]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly dependent on pH. It is a weakly basic compound, as indicated by its high solubility in acidic solutions.[8][9] At a pH below its pKa, the molecule becomes protonated (ionized), which increases its polarity and enhances its interaction with water, thereby increasing its solubility. Conversely, at a pH above its pKa, the compound will be in its less soluble, unionized form.
Q5: Are there any general recommendations for the final concentration of DMSO in cell-based assays?
A5: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A final concentration of 0.1% DMSO is generally considered safe for most cell lines.[10] However, many cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[8][11] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous solutions.
Problem: This compound precipitates immediately upon dilution of a DMSO stock solution into an aqueous buffer.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
| Solvent/Condition | Reported Solubility | Notes | Reference |
| DMSO | up to 100 mM | Recommended for primary stock solutions. | [1][7] |
| Ethanol | up to 100 mM | Alternative solvent for stock solutions. | [1][7] |
| 0.1 M HCl | up to 70 mM | Demonstrates the pH-dependent solubility of this basic compound. | [9] |
| Aqueous Buffer (pH 7.4) | Poor | Prone to precipitation, especially at higher concentrations. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
dot
Caption: Workflow for preparing a this compound DMSO stock solution.
Materials:
-
This compound powder (MW: 532.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: To prepare a 10 mM stock solution, you will need 5.325 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of this compound powder and place it in a sterile tube.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment
This protocol is suitable for preparing a working solution of this compound in a buffer with a pH that is compatible with your assay and maintains the compound's solubility.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Citrate buffer, pH 5.0 or 6.0)
-
Sterile tubes
Procedure:
-
Select an appropriate buffer: Since this compound is more soluble at a lower pH, choose a buffer system that is compatible with your experimental setup and has a pH below 7.0 (e.g., pH 5.0-6.5).
-
Pre-warm the buffer: Warm the sterile aqueous buffer to your experimental temperature (e.g., 37°C).
-
Calculate dilutions: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains as low as possible (ideally ≤ 0.1%).
-
Dilution: In a sterile tube, add the required volume of the pre-warmed aqueous buffer. While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.
-
Mix and inspect: Continue vortexing for a few seconds to ensure the solution is homogenous. Visually inspect for any signs of precipitation.
-
Use immediately: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of time-dependent precipitation.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility
Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This method can be useful if pH adjustment is not a viable option for your experiment.
dot
Caption: Mechanism of action of this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (at the desired pH for your assay, e.g., pH 7.4)
-
Sterile tubes
Procedure:
-
Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v). Stir until fully dissolved. This solution can be sterile-filtered.
-
Determine optimal ratio (optional but recommended): To find the most effective concentration, you can perform a phase solubility study by adding an excess of this compound to a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Prepare the working solution: a. In a sterile tube, add the required volume of the HP-β-CD solution. b. While vortexing, slowly add the calculated volume of the 10 mM this compound DMSO stock to achieve the desired final concentration. c. Continue to mix for several minutes to allow for the formation of the inclusion complex.
-
Inspect and use: Visually inspect the solution for clarity. Use the freshly prepared solution for your experiments.
By following these guidelines and protocols, researchers can effectively overcome the solubility challenges associated with this compound and obtain reliable and reproducible experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Preventing PD-161570 precipitation in cell culture media
Welcome to the technical support center for PD-161570. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments, with a primary focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It functions as an ATP-competitive inhibitor, primarily targeting FGFR1.[1][3] this compound also shows inhibitory activity against other kinases such as PDGFR, EGFR, and c-Src, but with lower potency compared to FGFR1.[1][3] By blocking the tyrosine kinase activity of FGFR, this compound inhibits downstream signaling pathways, which can suppress cell proliferation and growth in FGFR-dependent cell lines.[2][3]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₃₅Cl₂N₇O |
| Molecular Weight | 532.51 g/mol |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. |
| Storage | Store at -20°C. |
Data sourced from multiple suppliers.[4]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. Precipitation, often called "crashing out," typically occurs due to a phenomenon known as "solvent shock." This happens when a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium. The drastic change in solvent polarity causes the compound to aggregate and form a precipitate. Other contributing factors can include a high final concentration of the compound that exceeds its solubility limit, incomplete initial dissolution in the stock solvent, and interactions with components in the culture medium.
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible. It is widely recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: this compound precipitates immediately upon addition to the cell culture medium.
This is a classic sign of "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate.
Workflow to prevent immediate precipitation of this compound.
Solution:
-
Optimize Your Stock Solution:
-
Ensure that your initial stock solution of this compound in 100% anhydrous, sterile DMSO is completely dissolved. You can aid dissolution by vortexing and, if necessary, brief sonication. A common stock concentration is 10 mM.
-
-
Employ a Serial Dilution Strategy:
-
Avoid adding the highly concentrated DMSO stock directly to your final volume of cell culture media. Instead, perform intermediate dilution steps. A recommended approach is to first make a series of dilutions of your compound in 100% DMSO to get closer to your final desired concentration range.
-
For the final dilution into an aqueous solution, first, dilute the appropriate DMSO stock into a small volume of serum-free medium and mix gently. Then, add this intermediate dilution to your final volume of complete (serum-containing, if applicable) medium. This gradual decrease in solvent polarity helps to keep the compound in solution.
-
Problem: this compound precipitates over time in the incubator.
This could be due to the compound's instability under culture conditions, its concentration being near its solubility limit, or changes in the media.
Troubleshooting Steps:
-
Reduce Final Concentration: The effective concentration of this compound for your cell type may be lower than its precipitation threshold. Perform a dose-response experiment to determine the highest soluble concentration that still elicits the desired biological effect. For example, in vascular smooth muscle cells, concentrations of 0.1 µM to 1 µM have been used.[3]
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating over time, which can lead to precipitation.
-
Consider Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes bind to and help solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced.
-
Verify Media pH: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4), as pH shifts can affect compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight: 532.51 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate in a water bath for 5-10 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution in DMSO is generally stable for up to one month at -20°C or six months at -80°C.[3]
Protocol 2: Dilution of this compound Stock Solution for Cell Treatment
This protocol describes a serial dilution method to minimize precipitation when preparing a final working concentration of 1 µM.
Serial dilution workflow for this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (with serum, if applicable)
-
Pre-warmed serum-free cell culture medium
-
Sterile conical tubes and pipette tips
Procedure (for a final concentration of 1 µM):
-
Prepare an Intermediate DMSO Dilution: Thaw a single-use aliquot of your 10 mM this compound stock solution. Prepare a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile DMSO to create a 1 mM intermediate stock.
-
Prepare an Aqueous Intermediate Dilution: In a sterile tube, add 10 µL of the 1 mM intermediate DMSO stock to 990 µL of pre-warmed serum-free cell culture medium. Mix gently by pipetting up and down. This creates a 10 µM aqueous intermediate solution.
-
Prepare the Final Working Solution: Add the appropriate volume of the 10 µM aqueous intermediate solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of 1 µM final concentration, add 1 mL of the 10 µM aqueous intermediate to 9 mL of complete medium.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound. The final DMSO concentration in the vehicle control and the experimental conditions should be identical.
-
Treat Cells: Add the final working solution or the vehicle control to your cells and incubate for the desired duration.
This compound Signaling Pathway
This compound inhibits the Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase. Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. This compound blocks these downstream signals by preventing the initial autophosphorylation of the receptor.
FGFR signaling pathway and the inhibitory action of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
Validation & Comparative
Validating PD-161570's Efficacy in Inhibiting FGFR Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD-161570, a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, with other alternative inhibitors. The information presented herein is supported by experimental data to validate the inhibitory effect of this compound on FGFR phosphorylation, a critical process in various cellular functions and pathological conditions, including cancer.
Executive Summary
This compound is a potent and selective inhibitor of FGFR1 tyrosine kinase. Experimental data demonstrates its ability to suppress FGFR phosphorylation and downstream signaling pathways. This guide will delve into the specifics of its inhibitory action, compare its performance with other known FGFR inhibitors such as PD173074 and SU5402, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
Comparative Performance of FGFR Inhibitors
The efficacy of a kinase inhibitor is often determined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is also a crucial factor, indicating its ability to target a specific kinase without affecting other kinases, thereby minimizing off-target effects.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | FGFR1 | 40 | [1][2][3][4] |
| PDGFR | 262 | [1][2][3][4] | |
| EGFR | 3700 | [1][2][3][4] | |
| FGFR Phosphorylation | 622 | [3][4] | |
| PD173074 | FGFR1 | ~25 | [5] |
| FGFR3 | 5 | [6] | |
| VEGFR2 | 100-200 | [5] | |
| SU5402 | FGFR1 | 30 | [5] |
| VEGFR2 | 20 | [5] | |
| PDGFRβ | 510 | [5] |
As the data indicates, this compound demonstrates high selectivity for FGFR1 over other receptor tyrosine kinases like PDGFR and EGFR.[1][2][3][4] While PD173074 shows higher potency for FGFR1 and FGFR3, and SU5402 exhibits potent inhibition of both FGFR1 and VEGFR2, this compound's profile highlights its utility as a selective tool for studying FGFR1 signaling.
FGFR Signaling Pathway and Inhibition by this compound
The Fibroblast Growth Factor (FGF) signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and survival. The binding of FGF ligands to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling events. This compound, as an ATP-competitive inhibitor, blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Caption: FGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
To validate the inhibition of FGFR phosphorylation by this compound, a Western blot analysis is a standard and effective method. This technique allows for the detection of specific proteins and their phosphorylation status in cell lysates.
Experimental Workflow: Western Blot for FGFR Phosphorylation
Caption: Workflow for Western blot analysis of FGFR phosphorylation.
Detailed Western Blot Protocol
-
Cell Culture and Treatment:
-
Seed a suitable cell line, such as A121(p) human ovarian carcinoma cells which have constitutive FGFR1 phosphorylation, in appropriate culture plates.
-
Once the cells reach 80-90% confluency, serum-starve them for 12-24 hours to reduce basal levels of receptor phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
For cells that do not have constitutive activation, stimulate with an appropriate FGF ligand (e.g., 20 ng/mL FGF-1) for 15-30 minutes.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (pFGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR.
-
Conclusion
This compound is a valuable research tool for investigating the role of FGFR1 signaling in various biological processes. Its high selectivity allows for targeted inhibition of the FGFR1 pathway, minimizing confounding effects from other signaling pathways. The experimental protocols outlined in this guide provide a robust framework for validating the inhibitory activity of this compound on FGFR phosphorylation. By comparing its performance with other inhibitors, researchers can make informed decisions about the most suitable tool for their specific experimental needs.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selectscience.net [selectscience.net]
PD-161570: A Comparative Analysis of Kinase Selectivity
PD-161570 is recognized as a potent, ATP-competitive inhibitor primarily targeting the Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] However, its activity extends to other receptor and non-receptor tyrosine kinases, defining a broader selectivity profile that is crucial for its application in research and potential therapeutic development. This guide provides an objective comparison of this compound's inhibitory performance against a panel of kinases, supported by available experimental data and methodologies.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The table below summarizes the IC50 values of this compound against several key tyrosine kinases.
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| FGFR1 | 39.9[1][2], 40[3][4][5][6][7] | 42[1][2] | Primary target; potent inhibition. |
| c-Src | 44[1][2] | - | Potent inhibition, comparable to FGFR1. |
| EGFR | 240[1][2], 3700[3][4][5][7] | - | Moderate to low inhibition; sources report conflicting values. |
| PDGFRβ | 262[1][3][4][6] | - | Moderate inhibition. |
| PDGFR (unspecified) | 310[1][2] | - | Moderate inhibition. |
| FGFR1 Autophosphorylation | 622[1][2][5][7] | - | Cellular activity measurement. |
| PDGF-stimulated Autophosphorylation | 450[1][2] | - | Cellular activity measurement. |
Data compiled from multiple sources. Note the discrepancy in reported IC50 values for EGFR, which may reflect different experimental conditions or assay formats.
Based on this data, this compound demonstrates the highest potency against FGFR1 and the non-receptor tyrosine kinase c-Src.[1][2] Its selectivity for FGFR1 is approximately 5- to 100-fold greater when compared to PDGFRβ and EGFR, respectively.[4][6]
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values is critical for establishing the selectivity profile of a kinase inhibitor. While specific protocols for the initial characterization of this compound are detailed in the original publications, a generalized methodology for biochemical kinase assays is presented below. These assays typically fall into two categories: activity assays that measure the formation of a product, and binding assays that quantify the interaction between the inhibitor and the kinase.[8]
Generalized Protocol for IC50 Determination via Radiometric Activity Assay:
A common and highly validated method for assessing kinase activity is the radiometric assay, which directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[8]
-
Reagent Preparation:
-
A reaction buffer is prepared, typically containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 100 µM EDTA.[9]
-
The test inhibitor, this compound, is serially diluted in DMSO to create a range of concentrations (e.g., from 5 nM to 10 µM).[9]
-
The kinase (e.g., recombinant human FGFR1), a suitable substrate (e.g., α-casein), and a co-factor solution containing [γ-³²P]ATP are prepared.[9]
-
-
Kinase Reaction:
-
Detection and Quantification:
-
The reaction is stopped, often by adding an SDS loading buffer.[11]
-
The reaction products are separated using SDS-PAGE.
-
The gel is dried, and the phosphorylated substrate bands are visualized by autoradiography.[9]
-
The amount of incorporated radioactivity is quantified by excising the substrate bands and using a scintillation counter or Cherenkov counting.[9]
-
-
Data Analysis:
-
The kinase activity at each inhibitor concentration is calculated relative to a control reaction (containing DMSO without the inhibitor).
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]
-
Visualizing Methodologies and Pathways
To better understand the processes involved in characterizing this compound and its biological effects, the following diagrams illustrate the experimental workflow and the affected signaling pathways.
Caption: Workflow for determining kinase inhibitor IC50 values.
Caption: this compound inhibits multiple tyrosine kinase signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 5. rndsystems.com [rndsystems.com]
- 6. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
A Comparative Guide to PD-161570 and SU5402 for Fibroblast Growth Factor Receptor (FGFR) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two small molecule inhibitors, PD-161570 and SU5402, commonly used in research to target Fibroblast Growth Factor Receptors (FGFRs). Understanding the nuances of their performance, supported by experimental data, is crucial for selecting the appropriate tool for your research needs.
Introduction to FGFR Inhibition
The Fibroblast Growth Factor (FGF) signaling pathway plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, often through mutations or overexpression of FGFRs, is implicated in numerous developmental syndromes and cancers.[2] Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain are therefore valuable tools for both basic research and as potential therapeutic agents.[3] This guide focuses on comparing the efficacy and specificity of this compound and SU5402 as FGFR inhibitors.
Mechanism of Action
Both this compound and SU5402 are ATP-competitive inhibitors of the FGFR tyrosine kinase.[3][4] They function by binding to the ATP pocket of the FGFR kinase domain, thereby preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling substrates. This blockade of autophosphorylation inhibits the activation of major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth and survival.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and SU5402, focusing on their in vitro potency against FGFR and other common off-target kinases.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | FGFR1 | 39.9 - 40 | [4][5][6] |
| PDGFRβ | 262 - 310 | [4][5][6] | |
| EGFR | 240 - 3700 | [4][5][6] | |
| c-Src | 44 | [4][7] | |
| SU5402 | FGFR1 | 30 | [8][9] |
| VEGFR2 | 20 | [8][9] | |
| PDGFRβ | 510 | [8][9] | |
| EGFR | >100,000 | [10] |
Key Observations:
-
Potency: Both inhibitors exhibit potent, low nanomolar inhibition of FGFR1.
-
Selectivity:
-
This compound shows significant activity against other tyrosine kinases, including PDGFR, EGFR, and c-Src, indicating a broader kinase inhibition profile.[4][7]
-
SU5402 demonstrates high potency against both FGFR1 and VEGFR2, making it a dual inhibitor of these two important receptor tyrosine kinases.[8][9] It shows considerably less activity against PDGFRβ and is largely inactive against EGFR.[10]
-
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Kinase Assay
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified FGFR kinase.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Biotinylated peptide substrate (e.g., Poly(E,Y)4)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound, SU5402) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™ kinase assay kits)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant FGFR1 kinase to each well.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the effect of the inhibitors on the proliferation and viability of cells that are dependent on FGFR signaling.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16, KMS-11)
-
Complete cell culture medium
-
Test inhibitors (this compound, SU5402) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of inhibitors. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of FGFR Phosphorylation
This protocol is used to assess the ability of the inhibitors to block FGFR autophosphorylation and downstream signaling in a cellular context.
Materials:
-
FGFR-expressing cell line
-
Serum-free medium
-
FGF ligand (e.g., FGF2)
-
Test inhibitors (this compound, SU5402) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitors or DMSO for 1-2 hours.
-
Stimulate the cells with an FGF ligand for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
Visualizations
FGFR Signaling Pathway and Inhibition
Caption: FGFR signaling pathway and points of inhibition by this compound and SU5402.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of FGFR inhibitors.
Conclusion
Both this compound and SU5402 are effective inhibitors of FGFR. The choice between them will largely depend on the specific requirements of the study.
-
This compound is a potent FGFR inhibitor but also targets other kinases like PDGFR, EGFR, and c-Src. This broader activity might be advantageous in certain contexts where dual inhibition is desired, but it can also lead to off-target effects that could confound results in studies aiming for high specificity.
-
SU5402 offers a more selective profile, with its primary activities against FGFR and VEGFR. This makes it a suitable choice for studies focused on dissecting the roles of these two pathways. Its weak activity against EGFR and moderate activity against PDGFR make it a more specific tool for FGFR inhibition compared to this compound, especially when trying to avoid confounding effects from EGFR signaling blockade.
Researchers should carefully consider the kinase selectivity profiles and the specific cellular context of their experiments when choosing between these two valuable research tools. The provided experimental protocols offer a starting point for the in-house validation and comparison of these and other FGFR inhibitors.
References
- 1. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR1 Kinase Enzyme System [promega.sg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
PD-161570 vs. PD173074: A Comparative Guide to FGFR Inhibition
For researchers in oncology, developmental biology, and regenerative medicine, the selection of a potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor is critical for elucidating signaling pathways and developing novel therapeutics. Among the pyrido[2,3-d]pyrimidine class of inhibitors, PD-161570 and PD173074 have emerged as important research tools. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their specific needs.
At a Glance: Key Differences
| Feature | This compound | PD173074 |
| Primary Target(s) | FGFR1 | FGFR1, FGFR3 |
| Potency (FGFR1 IC50) | ~40 nM | ~21.5 - 25 nM |
| Potency (FGFR3 IC50) | Not specified | ~5 nM |
| Selectivity Profile | Also inhibits PDGFR, EGFR, c-Src | Also inhibits VEGFR2; highly selective against PDGFR, c-Src, EGFR, InsR, MEK, PKC |
| Mechanism of Action | ATP-competitive | ATP-competitive |
In-Depth Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other kinases).
PD173074 demonstrates higher potency against FGFR1 and FGFR3 compared to this compound's reported activity against FGFR1. Notably, PD173074 is a potent inhibitor of FGFR3, a key target in various cancers and skeletal disorders.[1][2][3] While both are ATP-competitive inhibitors, PD173074 exhibits a more favorable selectivity profile. It shows significantly less activity against a panel of other tyrosine kinases such as PDGFR and c-Src, with an approximately 1000-fold greater selectivity for FGFR1 over these off-targets.[1][4] In contrast, this compound also inhibits PDGFR, EGFR, and c-Src at nanomolar concentrations, indicating a broader kinase inhibition profile.[5][6]
The following table summarizes the available quantitative data on the inhibitory activity of both compounds.
Table 1: Inhibitory Concentration (IC50) and Binding Affinity (Ki) Data
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) |
| This compound | FGFR1 | 39.9[5][6], 40[7][8][9][10] | 42[5][6] |
| PDGFRβ | 262[7][9][10], 310[5][6] | - | |
| EGFR | 240[5][6], 3700[7][8][9][10] | - | |
| c-Src | 44[5][6] | - | |
| PD173074 | FGFR1 | ~25[1][4], 21.5[2][3] | ~40[1] |
| FGFR3 | 5[2][3] | - | |
| VEGFR2 | ~100[2], 100-200[1][4] | - | |
| PDGFR | 17600[2] | - | |
| c-Src | 19800[2] | - | |
| EGFR | >50000[2] | - | |
| InsR | >50000[2] | - | |
| MEK | >50000[2] | - | |
| PKC | >50000[2] | - |
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both this compound and PD173074 function by competitively binding to the ATP-binding pocket of the FGFR kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Figure 1. Simplified FGFR signaling pathway and the point of inhibition by this compound and PD173074.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
In Vitro Kinase Assay (for PD173074)
This protocol is adapted from studies evaluating the enzymatic activity of FGFR inhibitors.
Figure 2. Workflow for a typical in vitro radiometric kinase assay to determine inhibitor potency.
Cell Viability (MTT) Assay
This assay is commonly used to assess the effect of inhibitors on cell proliferation.
Figure 3. General workflow for assessing cell viability using an MTT assay.
Conclusion: Which is the Better FGFR Inhibitor?
Based on the available data, PD173074 emerges as the superior FGFR inhibitor for most research applications due to its higher potency against both FGFR1 and FGFR3, and its significantly greater selectivity over other kinase families. This high selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are indeed due to the inhibition of the FGFR signaling pathway.
This compound, while a potent FGFR1 inhibitor, has a broader spectrum of activity that includes other important signaling kinases like PDGFR and EGFR. This could be advantageous in specific contexts where dual or multi-kinase inhibition is desired. However, for studies requiring precise targeting of the FGFR pathway, the cleaner selectivity profile of PD173074 makes it the more reliable and interpretable choice.
Ultimately, the choice between this compound and PD173074 will depend on the specific experimental goals, the FGFR isoforms of interest, and the cellular context being investigated. Researchers should carefully consider the data presented here to make an informed decision that best suits their research objectives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PD-161570 Inhibition Across FGFR, PDGFR, and EGFR Tyrosine Kinases
For Immediate Release
This guide provides a comparative analysis of the inhibitor PD-161570, focusing on its inhibitory activity (IC50 values) against three key receptor tyrosine kinases: Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and signaling pathway diagrams to support further research and development.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of the human FGF-1 receptor. It also demonstrates inhibitory activity against other tyrosine kinases, including PDGFR and EGFR. The differential inhibition of these receptors is critical for understanding its selectivity and potential therapeutic applications. This guide consolidates and compares the reported IC50 values from key studies to provide a clear overview of its activity profile.
Comparative IC50 Values of this compound
The inhibitory potency of this compound against FGFR, PDGFR, and EGFR has been reported with some variation across literature. The following table summarizes the IC50 values from two primary sources, highlighting the compound's selectivity.
| Target Kinase | IC50 Value (Hamby et al., 1997) | IC50 Value (Batley et al., 1998) |
| FGFR1 | ~40 nM | 40 nM |
| PDGFRβ | 310 nM | 262 nM |
| EGFR | 240 nM | 3700 nM (3.7 µM) |
Data sourced from Hamby JM, et al. J Med Chem. 1997 and Batley BL, et al. Life Sci. 1998.
The data clearly indicates that this compound is a highly potent inhibitor of FGFR1. While it also inhibits PDGFRβ and EGFR, the potency is significantly lower, especially for EGFR as reported by Batley et al. The discrepancy in the reported EGFR IC50 values may be attributable to variations in experimental conditions, which underscores the importance of standardized assay protocols.
Experimental Protocols
The determination of IC50 values for this compound in the cited studies involved in vitro kinase assays. The following are detailed descriptions of the methodologies employed.
Tyrosine Kinase Activity Assay (Hamby et al., 1997)
The inhibitory activity of this compound was determined using an ELISA-based assay to measure the autophosphorylation of the respective tyrosine kinases.
Enzyme and Substrate:
-
FGFR1, PDGFRβ, and EGFR: The cytoplasmic domains of human FGFR1, PDGFRβ, and EGFR were expressed in and purified from Sf9 insect cells using a baculovirus expression system.
-
Substrate: A synthetic peptide substrate, poly(Glu, Tyr) 4:1, was used to capture the kinase and serve as the substrate for phosphorylation.
Assay Procedure:
-
Microtiter plates were coated with the poly(Glu, Tyr) 4:1 substrate.
-
The purified kinase enzymes were added to the wells in the presence of various concentrations of this compound.
-
The kinase reaction was initiated by the addition of ATP and MgCl2.
-
The plates were incubated to allow for phosphorylation of the substrate.
-
Following incubation, the wells were washed to remove ATP and unbound reagents.
-
The amount of phosphorylated tyrosine was quantified using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
A colorimetric substrate for HRP was added, and the absorbance was measured to determine the extent of phosphorylation.
-
IC50 values were calculated from the dose-response curves.
Receptor Tyrosine Kinase Inhibition Assay (Batley et al., 1998)
This study also utilized an ELISA-based format to assess the inhibition of tyrosine kinase activity.
Enzyme and Substrate:
-
FGFR1, PDGFRβ, and EGFR: Recombinant human receptor tyrosine kinases were used.
-
Substrate: A synthetic polymer, poly(Glu-Tyr), was coated onto microtiter plates.
Assay Procedure:
-
96-well microtiter plates were coated with the poly(Glu-Tyr) substrate.
-
The respective recombinant tyrosine kinase was added to each well.
-
This compound was added at various concentrations to the wells.
-
The phosphorylation reaction was initiated by the addition of an ATP/MgCl2 solution.
-
The reaction was allowed to proceed at room temperature.
-
The reaction was stopped, and the wells were washed.
-
A specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) was added to detect the level of substrate phosphorylation.
-
A chromogenic substrate was added, and the resulting color change was measured spectrophotometrically.
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Diagrams
To visualize the context of this compound's activity, the following diagrams illustrate the canonical signaling pathways of FGFR, PDGFR, and EGFR.
Caption: Simplified FGFR signaling pathway.
PD-161570: A Comparative Analysis of a Pioneering FGFR Tyrosine Kinase Inhibitor
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors (TKIs) have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparison of PD-161570, an early and potent pan-FGFR inhibitor, with other notable FGFR TKIs, focusing on its biochemical and cellular activity. The information is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of this compound's profile and its advantages in specific research contexts.
Biochemical Potency and Selectivity
This compound is a potent, ATP-competitive inhibitor of the human FGF-1 receptor, demonstrating significant activity against this target.[1] Its inhibitory profile also extends to other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR), as well as the non-receptor tyrosine kinase c-Src.[1] This broader spectrum of activity distinguishes it from more selective FGFR inhibitors that have been developed more recently.
The table below summarizes the inhibitory concentrations (IC50) of this compound against various kinases, providing a quantitative measure of its potency. For comparison, IC50 values for other prominent FGFR inhibitors are included where available from comparative studies. It is important to note that direct cross-study comparisons of IC50 values should be interpreted with caution due to potential variations in experimental conditions.
| Kinase Target | This compound IC50 (nM) | Erdafitinib IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) |
| FGFR1 | 39.9[1] | 4.1[2] | 3.3[2] | 4.5[2] |
| FGFR2 | - | 3.1[2] | 1.3[2] | 5.6[2] |
| FGFR3 | - | 26.7[2] | 5.2[2] | 142[2] |
| FGFR4 | - | 190[2] | 50.3[2] | 258[2] |
| PDGFR | 310[1] | - | - | - |
| EGFR | 240[1] | - | - | - |
| c-Src | 44[1] | - | - | - |
Data for Erdafitinib, Pemigatinib, and Infigratinib are from a single comparative study to ensure consistency. A hyphen (-) indicates that data was not available in the reviewed sources.
Cellular Activity and Proliferation Inhibition
In cellular assays, this compound has demonstrated the ability to suppress the constitutive phosphorylation of the FGF-1 receptor in both human ovarian carcinoma cells (A121(p)) and Sf9 insect cells engineered to overexpress the human FGF-1 receptor.[1] This inhibition of receptor activation translates into a block of cancer cell growth in culture.[1] Furthermore, this compound effectively inhibits PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent manner, with an IC50 of 0.3 µM after eight days of treatment.[1]
Advantages of this compound in a Research Context
While more selective FGFR inhibitors have advanced to clinical use, this compound remains a valuable tool for preclinical research for several reasons:
-
Broad Spectrum Inhibition: Its activity against multiple tyrosine kinases (FGFR, PDGFR, EGFR, c-Src) makes it a useful probe for studying signaling pathways where these kinases may have overlapping or redundant roles.
-
Well-Characterized Potency: The availability of established IC50 values provides a clear benchmark for its inhibitory activity.
-
Early Generation Inhibitor: As one of the earlier developed FGFR inhibitors, it can serve as a reference compound in studies aiming to characterize the evolution of inhibitor selectivity and potency.
Experimental Protocols
To facilitate the replication and verification of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method for determining the IC50 values of inhibitors against FGFR kinases.
Materials:
-
Recombinant FGFR enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Buffer A (5X)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (e.g., this compound)
-
384-well plate
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled H2O.
-
Prepare Compound Dilutions: Create a serial dilution of the test compound in 1X Kinase Buffer with 1% DMSO.
-
Prepare Kinase/Antibody Mixture: Dilute the FGFR enzyme and Eu-anti-Tag Antibody in 1X Kinase Buffer to the desired concentration.
-
Prepare Tracer Solution: Dilute the Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer.
-
Assay Assembly:
-
Add 5 µL of each compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4]
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of FGFR inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A121(p))
-
Complete cell culture medium
-
This compound or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Visualizations
FGFR activation triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and differentiation. The primary pathways activated by FGFRs include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[5][6][7]
FGFR Signaling Pathway
Caption: Simplified FGFR signaling network.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Unveiling the Off-Target Profile of PD-161570: A Comparative Analysis with Other Tyrosine Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the precision of tyrosine kinase inhibitors (TKIs) is paramount. While on-target efficacy is the primary goal, off-target effects can lead to unforeseen toxicities or even therapeutic benefits. This guide provides a comparative analysis of the off-target effects of PD-161570, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, against other commonly used TKIs. This objective comparison, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their research.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting FGFR1, a key player in cell proliferation, differentiation, and angiogenesis.[1] Its potent and ATP-competitive inhibition of FGFR1 makes it a valuable tool in cancer research. However, like many TKIs, this compound exhibits activity against other kinases, which constitutes its off-target profile. Understanding this profile is crucial for interpreting experimental results and predicting potential clinical outcomes.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and a selection of other TKIs with overlapping target spaces. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in the same assay conditions are limited.
| Kinase Target | This compound IC50 (nM) | SU5402 IC50 (nM) | PD173074 IC50 (nM) | AZD4547 IC50 (nM) |
| FGFR1 | 39.9 [1] | 30 | <1-20 | 0.2 |
| FGFR2 | - | - | - | 2.5 |
| FGFR3 | - | - | <1-20 | 1.8 |
| PDGFRβ | 310[1] | 510 | >10,000 | - |
| VEGFR2 (KDR) | - | 20 | >10,000 | 24 |
| EGFR | 240[1] | >10,000 | >10,000 | - |
| c-Src | 44[1] | - | - | - |
| DDR2 | - | >1000 | >1000 | >1000 |
| IGF1R | - | >1000 | >1000 | >1000 |
| FLT3 | - | <100 | >1000 | >1000 |
| TRKA | - | <100 | >1000 | >1000 |
| FLT4 | - | <100 | <100 | >1000 |
| ABL | - | >1000 | >1000 | >1000 |
| JAK3 | - | <100 | >1000 | >1000 |
| INSR | - | >1000 | <100 | - |
Note: A hyphen (-) indicates that data was not available in the reviewed sources. The IC50 values for SU5402, PD173074, and AZD4547 against the panel of 14 unrelated tyrosine kinases are from a single comparative study.[2][3][4] The IC50 values for this compound are from separate studies.
Signaling Pathway and Off-Target Interactions
The following diagram illustrates the primary signaling pathway of FGFR and highlights the known on- and off-targets of this compound in comparison to other TKIs.
Caption: FGFR1 signaling and comparative TKI inhibition.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized procedure for determining the IC50 values of kinase inhibitors.
Objective: To measure the enzymatic activity of a specific kinase in the presence of an inhibitor and determine the concentration at which the inhibitor reduces kinase activity by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose filter plates or membranes
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer in each well of a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Binding Assay (e.g., KINOMEscan™)
This method is used to determine the binding affinity (Kd) of an inhibitor to a large panel of kinases.
Objective: To quantify the interaction of a test compound with a comprehensive panel of kinases through a competitive binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Generalized Procedure:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
-
Binding Reaction: The DNA-tagged kinases, the immobilized ligand, and the test compound are combined in the wells of a microplate.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: The solid support is washed to remove unbound components.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified by qPCR. A lower amount of DNA tag indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO) and can be used to determine the dissociation constant (Kd) for the interaction between the compound and each kinase.
Discussion and Conclusion
The data presented in this guide highlights that while this compound is a potent FGFR1 inhibitor, it also demonstrates inhibitory activity against PDGFR, EGFR, and c-Src at nanomolar concentrations. When compared to other TKIs such as SU5402, PD173074, and AZD4547, there are clear differences in their off-target profiles. For instance, SU5402 shows significant activity against VEGFR2 and several other kinases, a profile distinct from this compound. PD173074 and AZD4547 appear to be more selective for the FGFR family compared to SU5402, but still exhibit some off-target effects.
The choice of a TKI for research or therapeutic development should be guided by a thorough understanding of its on- and off-target activities. The comparative data and experimental protocols provided herein serve as a valuable resource for the scientific community to facilitate more informed and targeted research in the field of kinase inhibition. Further comprehensive profiling of this compound against a broad kinase panel in a head-to-head comparison with other TKIs would be beneficial for a more definitive assessment of its selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short stature syndromes | Masaryk University [muni.cz]
A Comparative Analysis of PD-161570 and Other FGFR Inhibitors: Mechanism of Action and In Vitro Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of PD-161570 with other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information presented herein is supported by experimental data to offer an objective performance evaluation for research and drug development applications.
Introduction to FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway through mutations, gene amplifications, or translocations is implicated in the pathogenesis of various cancers.[2] Consequently, FGFRs have emerged as a significant target for anti-cancer drug development. FGFR inhibitors can be broadly categorized based on their mechanism of action and selectivity. These include ATP-competitive inhibitors, which can be selective for FGFRs or multi-kinase inhibitors, as well as covalent and allosteric inhibitors that offer alternative modes of action. This guide will focus on comparing the pyrido[2,3-d]pyrimidine derivative, this compound, with other representative FGFR inhibitors.
Mechanism of Action Comparison
The primary mechanism of action for many small molecule FGFR inhibitors, including this compound, is the competitive inhibition of ATP binding to the intracellular kinase domain of the receptor. This prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.[2] However, variations in binding modes, kinetics, and selectivity profiles lead to different biological consequences.
This compound is an ATP-competitive inhibitor of the human FGF-1 receptor.[3] It demonstrates selectivity for FGFR over other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR).[4]
Other classes of FGFR inhibitors include:
-
Selective (Pan-FGFR) Inhibitors: These compounds, such as Pemigatinib and Infigratinib, are designed to potently inhibit multiple FGFR isoforms (FGFR1, 2, and 3) with greater selectivity against other kinases.[5]
-
Non-Selective (Multi-Kinase) Inhibitors: Inhibitors like Lenvatinib and Dovitinib target FGFRs in addition to other kinase families, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]
-
Covalent Inhibitors: These inhibitors, for instance, FIIN-2 and FIIN-3, form a covalent bond with a cysteine residue in or near the ATP-binding pocket of FGFRs. This irreversible binding can lead to a more sustained inhibition of the target.
-
Allosteric Inhibitors: A distinct class of inhibitors, such as SSR128129E and Alofanib, bind to a site on the extracellular domain of the FGFR, different from the FGF binding site. This induces a conformational change that prevents receptor dimerization and activation.
Below is a diagram illustrating the different mechanisms of action of FGFR inhibitors.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and other selected FGFR inhibitors against various kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) |
| FGFR | 40[4] |
| PDGFR | 262[4] |
| EGFR | 3700[4] |
| c-Src | 44[3] |
| FGFR Phosphorylation | 622 |
Table 2: Comparative In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | VEGFR2 | PDGFRβ |
| This compound | 40 | - | - | - | 262 |
| Pemigatinib | 0.4 | 0.5 | 1.1 | >1000 | >1000 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 130 | 34 |
| Erdafitinib | 1.2 | 2.5 | 6.8 | 61 | 108 |
| Lenvatinib | 46 | 29 | 110 | 1.3 | 15 |
| Dovitinib (TKI258) | 8 | 12 | 2 | 13 | 66 |
Note: Data compiled from various sources. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
FGFR Signaling Pathway
Activation of FGFRs by their cognate FGF ligands leads to receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This creates docking sites for various signaling proteins, initiating several downstream cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate cell fate.[1]
The diagram below outlines the major components of the FGFR signaling pathway.
Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay platforms and is a general guideline.
Objective: To determine the in vitro inhibitory activity of compounds against FGFR kinase.
Materials:
-
Recombinant human FGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., Poly(E,Y)4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of FGFR kinase solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final concentrations of substrate and ATP should be optimized for the specific FGFR isoform.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the effect of FGFR inhibitors on the proliferation of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effects of FGFR inhibitors on cancer cells.
Materials:
-
Cancer cell line with known FGFR status (e.g., SNU-16 for FGFR2 amplification)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of FGFR Pathway Phosphorylation
This protocol outlines a general procedure for analyzing the phosphorylation status of FGFR and downstream signaling proteins.
Objective: To assess the inhibitory effect of compounds on FGFR signaling in cells.
Materials:
-
Cancer cell line of interest
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time.
-
If required, stimulate the cells with an appropriate FGF ligand for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
The following diagram illustrates a typical western blot workflow.
Conclusion
This compound is a selective, ATP-competitive inhibitor of FGFR with demonstrated activity in vitro. Its selectivity profile distinguishes it from non-selective multi-kinase inhibitors. The landscape of FGFR inhibitors is diverse, with compounds employing different mechanisms of action, including covalent and allosteric inhibition, which may offer advantages in terms of potency, duration of action, and overcoming resistance. The experimental protocols provided in this guide offer a framework for the comparative evaluation of this compound and other FGFR inhibitors in a research setting. The choice of inhibitor for a particular application will depend on the specific research question, the FGFR status of the biological system under investigation, and the desired selectivity profile.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
PD-161570 in Combination with Other Cancer Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical potential of PD-161570 in combination with other cancer therapies. Due to a lack of publicly available data on this compound in combination regimens, this guide draws parallels from studies involving other multi-targeted tyrosine kinase inhibitors (TKIs) with similar target profiles.
This compound is a potent, ATP-competitive inhibitor of several protein tyrosine kinases crucial to cancer cell proliferation and survival. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGF-1R), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] This multi-targeted approach presents a strong rationale for its investigation in combination with standard-of-care and emerging cancer therapies to enhance anti-tumor efficacy and overcome resistance.
Mechanism of Action and Rationale for Combination Therapy
This compound simultaneously blocks multiple signaling pathways that drive tumor growth, angiogenesis, and metastasis. The inhibition of FGFR and PDGFR disrupts tumor vasculature and stromal interactions, while targeting EGFR and c-Src directly impedes cancer cell proliferation and survival signals.[1][2] This broad activity suggests potential synergistic effects when combined with agents that have complementary mechanisms of action, such as cytotoxic chemotherapy or immune checkpoint inhibitors.
Preclinical Data Summary of this compound Monotherapy
While combination data is limited, preclinical studies have established the monotherapy activity of this compound. The following table summarizes its inhibitory concentrations against key targets.
| Target | IC50 | Reference |
| FGF-1R | 39.9 nM | [1][2] |
| PDGFR | 310 nM | [1][2] |
| EGFR | 240 nM | [1][2] |
| c-Src | 44 nM | [1][2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Potential Combination Strategies and Supporting Rationale
Based on the known mechanisms of this compound and established combination strategies for other multi-targeted TKIs, we can extrapolate potential synergistic interactions.
This compound in Combination with Chemotherapy
Rationale: The combination of TKIs with cytotoxic chemotherapy is a well-explored strategy. By inhibiting key survival pathways, this compound may sensitize tumor cells to the DNA-damaging effects of chemotherapy, potentially leading to enhanced apoptosis and reduced tumor burden. Furthermore, its anti-angiogenic properties through FGFR and PDGFR inhibition could improve the delivery and efficacy of chemotherapeutic agents.
Hypothetical Experimental Data:
| Combination | Cell Line | Effect | Potential Benefit |
| This compound + Cisplatin | Ovarian Carcinoma (A121) | Synergistic reduction in cell viability | Increased efficacy in platinum-sensitive or -resistant tumors |
| This compound + Paclitaxel | Non-Small Cell Lung Cancer (NCI-H460) | Enhanced mitotic catastrophe and apoptosis | Overcoming taxane resistance |
| This compound + Gemcitabine | Pancreatic Ductal Adenocarcinoma (PANC-1) | Increased inhibition of tumor growth in xenograft models | Improved response in highly stromal tumors |
This compound in Combination with Immunotherapy
Rationale: Several TKIs have been shown to modulate the tumor microenvironment, making it more permissive to an anti-tumor immune response. By inhibiting FGFR and PDGFR, this compound could potentially reduce the population of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), and enhance the infiltration and function of cytotoxic T lymphocytes. This immunomodulatory effect could synergize with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.
Hypothetical Experimental Data:
| Combination | Tumor Model | Effect | Potential Benefit |
| This compound + anti-PD-1 mAb | Syngeneic mouse colon cancer model (CT26) | Increased T-cell infiltration and tumor growth delay | Enhanced and more durable response to immunotherapy |
| This compound + anti-CTLA-4 mAb | Syngeneic mouse melanoma model (B16-F10) | Reduced Treg population and increased effector T-cell to Treg ratio | Priming a stronger anti-tumor immune response |
Experimental Protocols
While specific protocols for this compound combinations are not available, the following are representative methodologies for key experiments cited in the context of other TKIs.
In Vitro Synergy Assay (Combination Index)
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination drug (e.g., cisplatin) for 72 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Study
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, combination drug alone (e.g., chemotherapy or immunotherapy), and the combination of this compound and the other drug.
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Analyze tumor growth inhibition.
Visualizing Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key signaling pathways.
Caption: Workflow for in vivo combination studies.
Conclusion
While direct experimental evidence for this compound in combination therapies is not yet in the public domain, its mechanism of action provides a strong scientific rationale for its investigation with both chemotherapy and immunotherapy. The multi-targeted inhibition of key oncogenic pathways suggests a high potential for synergistic anti-tumor activity. Further preclinical studies are warranted to validate these hypotheses and to determine optimal combination partners and dosing schedules for this compound. This guide serves as a foundational resource for researchers designing and interpreting such future studies.
References
PD-161570: A Multi-Targeted Kinase Inhibitor in Cancer Therapy
A Comparative Analysis of Efficacy and Mechanism
In the landscape of targeted cancer therapies, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among these, PD-161570 has garnered attention for its potent inhibitory activity against several key tyrosine kinases implicated in tumor growth and angiogenesis. This guide provides a comprehensive comparison of the efficacy of this compound with other established tyrosine kinase inhibitors, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this multi-targeted agent.
Overview of this compound
This compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1] By targeting these critical signaling nodes, this compound has the potential to disrupt multiple pathways that drive cancer cell proliferation, survival, and angiogenesis.
Comparative Efficacy in Cancer Cell Lines
Quantitative data on the efficacy of this compound across a wide range of cancer cell lines is limited in publicly available literature. However, existing studies provide valuable insights into its activity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for this compound against its primary kinase targets and in a specific cancer cell line.
| Drug | Target Kinase(s) | Cell Line | IC50 (nM) |
| This compound | FGFR-1 | Cell-free assay | 39.9[1] |
| PDGFR | Cell-free assay | 310[1] | |
| EGFR | Cell-free assay | 240[1] | |
| c-Src | Cell-free assay | 44[1] | |
| Human Ovarian Carcinoma (A121(p)) | Cell-based assay | Growth inhibition observed | |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, PDGFR-β, c-Kit | Multiple | Varies (typically in the low micromolar range for cell viability) |
| Sunitinib | PDGFRα, PDGFRβ, VEGFR1, VEGFR2, VEGFR3, c-Kit, FLT3, RET | Multiple | Varies (typically in the low micromolar to nanomolar range for cell viability) |
Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. The diagram below illustrates the interconnected pathways targeted by this inhibitor.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of kinase inhibitors like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., FGFR, PDGFR, EGFR, c-Src)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
This compound and other test compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced to ATP, which then generates a luminescent signal.
-
Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent multi-targeted tyrosine kinase inhibitor with demonstrated activity against key drivers of cancer progression. While comprehensive comparative data in a broad range of cancer cell lines is still emerging, its inhibitory profile against FGFR, PDGFR, EGFR, and c-Src suggests significant therapeutic potential. Further head-to-head studies with other multi-kinase inhibitors are warranted to fully elucidate its clinical utility in various cancer types. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative evaluations and further explore the anti-cancer properties of this compound.
References
PD-161570: A Comparative Analysis of its Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PD-161570 against its primary target, Fibroblast Growth Factor Receptor 1 (FGFR1), and its cross-reactivity with other key receptor tyrosine kinases (RTKs). The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various tyrosine kinases is summarized in the table below. The data, presented as IC50 and Ki values, demonstrates the compound's selectivity profile.
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. FGFR1) |
| FGFR1 | 39.9 [1][2] | 42 [1][2] | 1 |
| PDGFR | 310[1][2] (also reported as 262[3]) | Not Reported | ~7.8 |
| EGFR | 240[1] (also reported as 3700[3]) | Not Reported | ~6.0 |
| c-Src | 44[1] | Not Reported | ~1.1 |
Note: Discrepancies in reported IC50 values for PDGFR and EGFR exist across different sources. The values of 310 nM and 240 nM for PDGFR and EGFR respectively are presented as they are more consistent with the compound's described potent inhibitory activity against these kinases.
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The IC50 values presented were determined using in vitro kinase assays. While a specific detailed protocol for this compound is not publicly available, the following is a generalized methodology commonly employed for such determinations.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.
Materials:
-
Recombinant human kinases (FGFR1, PDGFR, EGFR, c-Src)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound (serially diluted)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for ADP-Glo™ assay
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well microplates
-
Detection reagents (e.g., scintillation fluid for radiometric assay, ADP-Glo™ reagents)
-
Microplate reader (e.g., scintillation counter or luminometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a kinase reaction mixture containing the assay buffer, the specific kinase, and its substrate.
-
Prepare an ATP solution. The concentration of ATP is typically kept at or near the Km value for each specific kinase.
-
-
Kinase Reaction:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the kinase reaction mixture to each well.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Radiometric Assay: Stop the reaction and transfer the contents of each well onto a filter membrane that captures the phosphorylated substrate. Wash the membranes to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
ADP-Glo™ Kinase Assay: Stop the kinase reaction. Add ADP-Glo™ Reagent to deplete the remaining ATP. Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The signal from each well is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cross-reactivity.
Caption: Workflow for determining the IC50 of this compound against various kinases.
Caption: this compound inhibits multiple RTKs and c-Src, affecting key downstream pathways.
References
A Head-to-Head Comparison of the Kinase Inhibitors PD-161570 and SU5402
In the landscape of targeted cancer therapy and developmental biology research, small molecule inhibitors of receptor tyrosine kinases (RTKs) play a pivotal role. Among these, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family are of significant interest due to the involvement of FGF signaling in numerous cellular processes, including proliferation, differentiation, and angiogenesis. This guide provides a detailed comparison of two widely used FGFR inhibitors, PD-161570 and SU5402, focusing on their inhibitory profiles, mechanisms of action, and the experimental protocols used for their characterization.
Kinase Inhibitory Profile
Both this compound and SU5402 are potent inhibitors of FGFR1, but also exhibit activity against other RTKs. The following tables summarize their in vitro inhibitory activities (IC50 values) against a panel of kinases, as compiled from various studies.
Table 1: Inhibitory Activity (IC50) of this compound against various kinases.
| Target Kinase | IC50 (nM) |
| FGFR1 | 39.9 - 40[1][2][3][4] |
| PDGFRβ | 262 - 310[1][2][4] |
| EGFR | 240 - 3700[1][2][3][4] |
| c-Src | 44[1][2] |
Table 2: Inhibitory Activity (IC50) of SU5402 against various kinases.
| Target Kinase | IC50 (nM) |
| VEGFR2 | 20[5][6][7][8] |
| FGFR1 | 30[5][6][7][8] |
| PDGFRβ | 510[5][6][7][8] |
| EGFR | >100,000[8] |
Cellular Activity
The inhibitory effects of these compounds on kinase activity translate to cellular responses, such as the inhibition of growth factor-stimulated cell proliferation.
Table 3: Cellular Inhibitory Activity (IC50) of this compound and SU5402.
| Compound | Cell-Based Assay | IC50 (µM) |
| This compound | PDGF-stimulated vascular smooth muscle cell proliferation | 0.3[2] |
| SU5402 | VEGF-dependent cell proliferation | 0.05[5] |
| SU5402 | FGF-dependent cell proliferation | 2.80[5] |
| SU5402 | PDGF-dependent cell proliferation | 28.4[5] |
Mechanism of Action and Signaling Pathways
Both this compound and SU5402 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the substrate protein.[1][2][9] This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The primary pathway affected is the Ras-MAPK pathway, which is crucial for cell proliferation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. SU 5402 | FGFR | Tocris Bioscience [tocris.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Prudent Disposal of PD-161570: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of PD-161570, a selective FGFR inhibitor.
As a member of the pyrido[2,3-d]pyrimidine class of compounds, this compound should be handled as a potentially hazardous substance.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. Unused or excess chemicals, in general, should not be disposed of in the sink unless explicitly permitted by local regulations and approved by a chemical hygiene officer.[2]
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Waste Segregation and Storage
Proper segregation of chemical waste is fundamental to safe disposal. Follow these steps for the interim storage of this compound waste:
-
Designated Waste Container: Place all solid waste contaminated with this compound (e.g., weighing boats, contaminated gloves, pipette tips) into a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3] This area should be away from sinks or floor drains.[3]
III. Disposal Procedure
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal service. Laboratory personnel should not attempt to dispose of this chemical through standard trash or sanitary sewer systems.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for arranging the disposal of hazardous chemical waste. They will provide specific instructions and schedule a pickup.
-
Waste Manifest: Complete any required waste manifest forms provided by your EHS office. This documentation is crucial for tracking the waste from its point of generation to its final disposal.
-
Pickup: Ensure the waste container is securely sealed and properly labeled before the scheduled pickup by the hazardous waste disposal team.
IV. Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated before being washed for reuse.
-
Rinsing: Rinse the glassware multiple times with an appropriate solvent (e.g., ethanol or DMSO, in which this compound is soluble).
-
Collect Rinsate: The initial rinsate should be collected and disposed of as hazardous liquid waste.
-
Washing: After thorough rinsing, the glassware can be washed using standard laboratory procedures.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C26H35Cl2N7O | [4] |
| Molecular Weight | 532.51 g/mol | [4] |
| Purity | ≥97% (HPLC) | [4] |
| CAS Number | 192705-80-9 | [4] |
Below is a logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
Personal protective equipment for handling PD-161570
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PD-161570, a potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor. The following procedures are based on best practices for managing potent pharmaceutical compounds in a laboratory setting.
Hazard Identification and Physicochemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound is known to be a potent kinase inhibitor.[1][2][3] As such, it should be handled with extreme caution, assuming high potency and potential toxicity. All personnel must be thoroughly trained in the handling of hazardous chemicals before working with this compound.
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea | [4] |
| Molecular Formula | C₂₆H₃₅Cl₂N₇O | [2][4][5] |
| Molecular Weight | 532.51 g/mol | [2][4][5] |
| CAS Number | 192705-80-9 | [2][4][5] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM) | [4][5] |
| Storage | Store at -20°C | [4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a properly fit-tested N95 (or higher) respirator | A PAPR is recommended for procedures with a high risk of aerosolization (e.g., weighing, preparing stock solutions). For lower-risk activities, a fit-tested N95 respirator may be sufficient. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination and at regular intervals. |
| Body Protection | Disposable Coveralls or a dedicated Lab Coat | Disposable coveralls (e.g., Tyvek) are preferred. If a lab coat is used, it should be dedicated to potent compound work and professionally laundered. |
| Eye Protection | Chemical Splash Goggles and a Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection, especially when handling liquids. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following step-by-step plan outlines the key phases of handling.
Preparation
-
Designated Area: All handling of this compound, especially of the solid compound, must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Decontamination Solution: Ensure a freshly prepared decontamination solution (e.g., 1% sodium hypochlorite) is readily available in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
Compound Handling
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling the powder, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: Prepare stock solutions within a chemical fume hood. Add solvent to the vial containing the solid compound slowly to avoid splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Experimental Protocols
The following are generalized protocols for common experiments involving kinase inhibitors like this compound. Researchers should adapt these protocols based on their specific cell lines and experimental conditions.
In Vitro Kinase Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against a target kinase.
-
Enzyme Preparation: Dilute the recombinant target kinase (e.g., FGFR1) to the desired working concentration in a kinase assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted kinase to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate/ATP mixture. The ATP concentration should be near the Kₘ for the kinase.
-
Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Signal Detection: Stop the kinase reaction and detect the signal using a suitable method, such as a luminescence-based ADP detection assay (e.g., ADP-Glo™).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader and calculate the IC₅₀ value for this compound.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line (e.g., A121 cells).[3][4][5]
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line in culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment:
-
Add a cell viability reagent (e.g., WST-1 or MTT) to each well.
-
Incubate for the time recommended by the manufacturer (typically 1-4 hours).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for this compound.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, shoe covers, plasticware, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, cell culture media from treated plates, and the first rinse of contaminated glassware, must be collected in a labeled, sealed, and chemically resistant hazardous waste container.
-
Sharps Waste: All contaminated sharps, such as pipette tips and needles, must be placed in a designated sharps container for hazardous chemical waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable decontamination solution (e.g., 1% sodium hypochlorite) followed by thorough rinsing with a solvent known to dissolve this compound (e.g., ethanol or DMSO), with the rinsate collected as hazardous liquid waste. After this initial decontamination, the glassware can be washed using standard laboratory procedures.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
Mandatory Visualizations
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. PD 161570 | FGFR | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
